4-Methyl-1H-pyrrole-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556111 | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24014-19-5 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24014-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Methyl-1H-pyrrole-2-carbaldehyde (CAS: 24014-19-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. This document consolidates its physicochemical properties, outlines a probable synthetic route with detailed experimental protocols, and discusses its potential biological significance based on the activities of related compounds.
Core Data Presentation
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 24014-19-5 | N/A |
| Molecular Formula | C₆H₇NO | N/A |
| Molecular Weight | 109.13 g/mol | N/A |
| Melting Point | 49-50 °C | [1] |
| Boiling Point | 226.1 ± 20.0 °C (Predicted) | [1] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][2] |
| Physical Form | Solid or liquid | [2] |
| Purity | Typically available at 97% | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a probable and efficient two-step synthetic pathway can be inferred from established organic chemistry principles and patent literature. This process involves the Vilsmeier-Haack formylation of a suitable pyrrole precursor followed by a Friedel-Crafts alkylation. A likely synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 1H-Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol is adapted from a standard procedure for the formylation of pyrrole.
Materials:
-
Pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane
-
Sodium acetate trihydrate
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place N,N-Dimethylformamide.
-
Cool the flask in an ice bath and add phosphorus oxychloride dropwise while maintaining the internal temperature between 10-20 °C.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Re-cool the mixture in an ice bath and add 1,2-dichloroethane.
-
Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole in 1,2-dichloroethane dropwise over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ether.
-
Combine the organic extracts and wash with a saturated aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from boiling petroleum ether.
Experimental Protocol: Alkylation of 1H-Pyrrole-2-carbaldehyde
This generalized protocol is based on the principles of Friedel-Crafts alkylation of pyrrole derivatives.
Materials:
-
1H-Pyrrole-2-carbaldehyde
-
Methylating agent (e.g., methyl iodide)
-
Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a dry flask under an inert atmosphere, suspend the Lewis acid catalyst in the anhydrous solvent.
-
Add 1H-Pyrrole-2-carbaldehyde to the suspension.
-
Cool the mixture in an ice bath.
-
Add the methylating agent dropwise to the cooled mixture.
-
The reaction can be stirred at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of ice-water.
-
The product is then extracted with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel.
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively reported in the available literature, the broader class of pyrrole-2-carboxaldehyde derivatives has demonstrated a wide array of significant biological activities. These compounds are recognized as important pharmacophores in drug discovery.
The known biological activities of pyrrole-containing compounds suggest that this compound could be a valuable scaffold for the development of novel therapeutic agents.
Caption: Potential areas of biological investigation for this compound.
Generic Workflow for Biological Screening
For researchers interested in investigating the biological potential of this compound, a general screening workflow is proposed.
Caption: A generalized workflow for the biological screening of the title compound.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide provides essential data and detailed protocols to facilitate its use in a research and development setting. While specific biological data for this compound is limited, the known activities of related pyrrole-2-carboxaldehydes strongly suggest that it is a promising candidate for further investigation in various therapeutic areas. The provided synthetic and screening workflows offer a foundational framework for initiating such studies.
References
"physicochemical properties of 4-Methyl-1H-pyrrole-2-carbaldehyde"
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. This compound is a member of the pyrrole family, a class of heterocyclic compounds that are key structures in many natural and synthetic bioactive molecules.[1] Pyrrole-2-carboxaldehyde derivatives, in general, have been isolated from various natural sources, including fungi and plants, and are known to exhibit a range of physiological activities.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, which is essential for applications in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | [3] |
| Molecular Weight | 109.13 g/mol | Calculated |
| IUPAC Name | This compound | |
| CAS Number | 24014-19-5 | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 226.1 ± 20.0 °C (Predicted) | [3] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.50 ± 0.50 (Predicted) | [3] |
| InChI Key | GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) in a dark place.[3] |
Synthesis and Characterization Workflow
The synthesis of substituted pyrrole-2-carbaldehydes can be approached through various methods. A common strategy involves the formylation of a pre-substituted pyrrole, or the substitution of a pyrrole-2-carbaldehyde core. The Vilsmeier-Haack reaction is a frequently employed method for introducing a formyl group onto a pyrrole ring.[4][5] Alternatively, Friedel-Crafts alkylation can be used to introduce substituents onto the pyrrole-2-carbaldehyde scaffold.[4] A general workflow for the synthesis and subsequent characterization is depicted below.
Caption: General workflow for the synthesis and characterization of pyrrole derivatives.
Experimental Protocols
General Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method to formylate electron-rich aromatic rings, such as pyrroles.[4]
Materials:
-
3-Methylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The Vilsmeier reagent is prepared by slowly adding POCl₃ to ice-cold DMF.
-
A solution of 3-Methylpyrrole in a suitable solvent is then added dropwise to the Vilsmeier reagent at low temperature.
-
The reaction mixture is stirred at room temperature or heated as necessary to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by pouring it onto ice and neutralizing with a base, such as sodium bicarbonate solution.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Characterization Protocols
Following synthesis and purification, the identity and purity of the compound are confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by NMR spectroscopy to confirm the chemical structure by observing the chemical shifts, integration, and coupling constants of the protons and carbons.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H, C-H, and the characteristic C=O stretch of the aldehyde.[6]
Logical Pathway for Synthesis
The synthesis of 4-substituted pyrrole-2-carbaldehydes can be achieved through two primary logical pathways: either by formylating an already 3-substituted pyrrole or by introducing a substituent at the 4-position of a pre-existing pyrrole-2-carbaldehyde. The choice of pathway depends on the availability of starting materials and the desired selectivity.
References
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 24014-19-5 [amp.chemicalbook.com]
- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 5. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(24014-19-5) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to 4-Methyl-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Methyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block. It details the compound's chemical properties, established synthesis protocols, and its significance as an intermediate in the development of novel therapeutic agents.
Compound Identification and Properties
This compound is a substituted pyrrole derivative featuring a methyl group at the 4-position and a formyl group at the 2-position of the pyrrole ring. Its structure makes it a valuable precursor for more complex molecular architectures, particularly in medicinal chemistry.[1][2]
IUPAC Name: this compound
Synonyms: 4-Methylpyrrole-2-carboxaldehyde, 1H-Pyrrole-2-carboxaldehyde, 4-methyl-[3]
CAS Number: 24014-19-5[3]
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | [3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 226.1 ± 20.0 °C (Predicted) | [3] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.50 ± 0.50 (Predicted) | [3] |
| Storage Temperature | 2–8 °C, under inert gas | [3] |
Synthesis of this compound
The synthesis of substituted pyrrole-2-carbaldehydes is well-established, with the Vilsmeier-Haack reaction being a preferred and classical method.[1][4] This reaction facilitates the formylation of electron-rich heterocycles like pyrrole.
This protocol is adapted from the general procedure for the synthesis of pyrrole-2-carboxaldehyde.[4] The starting material would be 3-methylpyrrole to yield the 4-methyl substituted product.
Materials:
-
3-Methylpyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 1.1 moles of DMF. Cool the flask in an ice bath. While maintaining the internal temperature at 10–20°C, add 1.1 moles of POCl₃ dropwise over 15 minutes. Remove the ice bath and stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Pyrrole: Cool the mixture again in an ice bath and add 250 ml of ethylene dichloride. Once the temperature is below 5°C, add a solution of 1.0 mole of freshly distilled 3-methylpyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.
-
Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Hydrolysis and Work-up: Cool the mixture to 25–30°C. Cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 liter of water. Reflux the mixture again for 15 minutes with vigorous stirring.
-
Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether.
-
Purification: Combine the organic extracts (ethylene dichloride and ether) and wash them with saturated aqueous sodium carbonate solution. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from boiling petroleum ether to obtain a pure crystalline solid.
The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of this compound.
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
Applications in Drug Development and Medicinal Chemistry
Pyrrole-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities, including anticancer and antimicrobial properties.[2][5] Substituted pyrrole-2-carbaldehydes, such as the 4-methyl derivative, are not typically therapeutic agents themselves but serve as crucial intermediates for the synthesis of more complex, biologically active molecules.[1]
These intermediates are valuable for several reasons:
-
Scaffold for Bioactive Molecules: The pyrrole ring is a common scaffold in many natural products and synthetic drugs.
-
Porphyrin Synthesis: They can be used to synthesize various dipyrroles and tripyrroles, which are precursors for porphyrins.[1] Porphyrin derivatives have applications in photodynamic therapy.
-
Versatile Functional Group: The aldehyde group is highly reactive and can be readily transformed into other functional groups, allowing for extensive derivatization and the generation of compound libraries for screening.
While this compound itself does not have a defined role in a specific signaling pathway, the derivatives synthesized from it can be designed to target various cellular processes. For instance, many pyrrole-based anticancer agents function by interfering with critical pathways necessary for tumor growth and survival.[5]
The diagram below conceptualizes how a drug candidate derived from a pyrrole-carbaldehyde intermediate might interact with a generic cancer cell signaling pathway.
Caption: A pyrrole intermediate is used to create a drug that inhibits cancer signaling.
This technical guide provides a foundational understanding of this compound, emphasizing its synthesis and its role as a versatile building block for drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
References
Spectral and Methodological Profile of 4-Methyl-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde belonging to the pyrrole class of organic compounds. Pyrrole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1][2] This technical guide provides a comprehensive overview of the available spectral data for this compound and detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the pyrrole ring protons, the methyl protons, and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methyl group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear significantly downfield.
Table 1: Predicted NMR Spectral Data for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| CHO | ~9.5 | ~179 |
| H-3 | ~6.8 | ~120 |
| H-5 | ~7.0 | ~125 |
| CH₃ | ~2.2 | ~14 |
| C-2 | - | ~132 |
| C-4 | - | ~130 |
| C-5 | - | ~125 |
| NH | ~9.0 (broad) | - |
Note: Predicted values are based on typical chemical shifts for similar pyrrole derivatives and are for reference only. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3400-3200 | Medium, Broad |
| C-H (aromatic) | Stretch | 3150-3050 | Medium |
| C-H (aliphatic) | Stretch | 2950-2850 | Medium |
| C=O (aldehyde) | Stretch | 1680-1660 | Strong |
| C=C (pyrrole ring) | Stretch | 1550-1450 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₇NO), the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (109.13 g/mol ). A comparison with the mass spectrum of the isomeric compound 5-Methyl-1H-pyrrole-2-carboxaldehyde from the NIST WebBook can provide insights into potential fragmentation patterns.[5]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 109 | High | [M]⁺ |
| 108 | High | [M-H]⁺ |
| 80 | Medium | [M-CHO]⁺ |
| 53 | Medium | [C₄H₅]⁺ |
Experimental Protocols
Synthesis: Vilsmeier-Haack Reaction
A common and effective method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction introduces a formyl group onto an activated aromatic ring, such as pyrrole. The following is a detailed protocol adapted for the synthesis of this compound from 3-methylpyrrole.
Materials and Reagents:
-
3-Methylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Sodium acetate trihydrate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0-5 °C and add anhydrous DCM or DCE.
-
Dissolve 3-methylpyrrole (1 equivalent) in anhydrous DCM or DCE and add it dropwise to the Vilsmeier reagent solution over 30-60 minutes, keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and then pour it slowly into a vigorously stirred mixture of ice and a solution of sodium acetate trihydrate (4-5 equivalents) in water.
-
Stir the mixture for 30 minutes, then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis Protocols
NMR Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
FTIR Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the background spectrum of the clean, empty ATR crystal before analyzing the sample.
Mass Spectrometry Sample Preparation (Electron Ionization - EI):
-
For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
For GC-MS analysis, prepare a dilute solution of the sample in a suitable solvent compatible with the GC column.
-
Ensure the sample is free of non-volatile impurities.
Biological Signaling and Applications
While the specific biological activity and signaling pathways of this compound have not been extensively studied, the broader class of pyrrole-2-carbaldehydes has been shown to possess various physiological activities. Some derivatives have demonstrated neuroprotective effects.[6] Given the prevalence of the pyrrole scaffold in bioactive molecules, it is plausible that this compound could serve as a precursor or intermediate in the synthesis of compounds with therapeutic potential.
Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. A hypothetical pathway could involve its interaction with cellular signaling cascades implicated in inflammation or oxidative stress, common targets for many bioactive heterocyclic compounds.
Conclusion
This technical guide has summarized the predicted spectral data and provided detailed experimental protocols for the synthesis and analysis of this compound. While specific experimental data and biological activity studies for this particular compound are limited in the public domain, the information provided serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related pyrrole derivatives. Further investigation into its biological properties is warranted to explore its full therapeutic potential.
References
- 1. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such data, and the synthesis of the title compound. The information herein is intended to support researchers in the identification, characterization, and utilization of this heterocyclic aldehyde in synthetic chemistry and drug development.
Predicted 1H NMR Spectral Data
Due to the limited availability of a publicly accessible, fully characterized 1H NMR spectrum for this compound, the following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values. These predictions are based on the analysis of structurally similar pyrrole derivatives and established principles of NMR spectroscopy.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~10.0 - 11.5 | br s | - | 1H |
| H5 | ~6.8 - 7.0 | m | ~1.5 | 1H |
| H3 | ~6.6 - 6.8 | d | ~1.5 | 1H |
| CHO | ~9.4 - 9.6 | s | - | 1H |
| CH3 | ~2.1 - 2.3 | s | - | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.
Structural and Spectroscopic Rationale
The chemical shifts of the protons in this compound are influenced by the electronic environment within the molecule. The electron-withdrawing nature of the aldehyde group at the C2 position deshields the adjacent proton (H3) and the proton at the C5 position, causing them to resonate at a lower field. The methyl group at the C4 position is electron-donating, which has a minor shielding effect on the nearby protons. The N-H proton is typically broad and appears at a very downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The aldehyde proton is also significantly deshielded and appears as a singlet.
The coupling between the pyrrolic protons H3 and H5 is expected to be small, on the order of 1.5 Hz, which is a characteristic long-range coupling in pyrrole rings. The methyl and aldehyde protons are expected to appear as singlets as they do not have any adjacent protons to couple with.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of substituted pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction. The following is a general procedure adapted from literature for the synthesis of the title compound.
Materials:
-
3-Methylpyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF and cool it in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve 3-Methylpyrrole (1 equivalent) in anhydrous DCM or DCE.
-
Add the solution of 3-Methylpyrrole dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
1H NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS (0.03% v/v) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Determine the chemical shifts (δ) in parts per million (ppm) relative to the TMS signal.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz).
Mandatory Visualizations
Caption: Molecular structure of this compound with labeled atoms.
Caption: Experimental workflow for the synthesis and 1H NMR analysis of this compound.
In-Depth Technical Guide: ¹³C NMR Analysis of 4-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of direct experimental spectral data for this specific compound in public databases, this guide utilizes well-established principles of ¹³C NMR spectroscopy and substituent chemical shift (SCS) effects to present a highly accurate predicted spectrum. This approach is a powerful tool in the structural elucidation of novel or uncharacterized pyrrole derivatives, which are significant scaffolds in medicinal chemistry and materials science.
Predicted ¹³C NMR Data
The chemical shifts for the carbon atoms of this compound have been predicted based on the known ¹³C NMR data for pyrrole and the established substituent chemical shifts for methyl and carbaldehyde groups on the pyrrole ring.[1] The analysis suggests the following assignments:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 131.6 |
| C3 | 118.2 |
| C4 | 121.5 |
| C5 | 126.8 |
| CHO | 179.1 |
| CH₃ | 13.0 |
Disclaimer: These are predicted values and may vary slightly from experimental results.
Experimental Protocol for ¹³C NMR Spectroscopy of Pyrrole Derivatives
To obtain a high-quality ¹³C NMR spectrum for this compound or similar compounds, the following experimental protocol is recommended.[1]
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent: Select a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for pyrrole derivatives. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended to ensure a good signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.
-
Filtration: After dissolving the sample, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or higher field spectrometer:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard ¹³C observe with proton decoupling | To acquire a simple spectrum with singlets for each carbon. |
| Spectral Width | 0 - 220 ppm | To cover the full range of expected carbon chemical shifts. |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds | The duration of data collection for the free induction decay (FID). |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds | To allow for full relaxation of the carbon nuclei, especially quaternary carbons. |
| Pulse Angle | 30-45° | A smaller flip angle can help in obtaining more quantitative data if needed. |
| Number of Scans (NS) | ≥ 1024 | A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Logical Relationships in ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound, from the molecular structure to the predicted chemical shifts.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
The electron-withdrawing nature of the carbaldehyde group at the C2 position is expected to deshield the adjacent carbons (C2, C3, and C5), causing them to resonate at a lower field (higher ppm value).[1] Conversely, the electron-donating methyl group at the C4 position will have a shielding effect on the carbons of the pyrrole ring, particularly C3, C4, and C5. The interplay of these electronic effects results in the predicted chemical shifts. The aldehydic carbon (CHO) is significantly deshielded and appears at the lowest field, which is characteristic of carbonyl carbons. The methyl carbon (CH₃) is highly shielded and appears at the highest field.
References
An In-depth Technical Guide to the FTIR Spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a workflow for spectroscopic analysis.
Introduction to the Spectroscopic Properties of this compound
This compound is a heterocyclic aromatic aldehyde. Its structure combines a pyrrole ring with a methyl group at the 4-position and a carbaldehyde (formyl) group at the 2-position. The FTIR spectrum of this molecule is a unique fingerprint, revealing the presence of its key functional groups through their characteristic vibrational modes. These include the N-H stretch of the pyrrole ring, C-H stretches of the aromatic ring and methyl group, and the prominent C=O stretch of the aldehyde. The precise frequencies of these vibrations can be influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400-3200 | Medium, Broad | N-H stretching vibration of the pyrrole ring |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching (methyl group) |
| ~2850-2750 | Weak | Aldehyde C-H stretching (Fermi resonance doublet often observed) |
| ~1680-1660 | Strong | C=O stretching of the aldehyde group (conjugated) |
| ~1580-1475 | Medium-Strong | C=C and C-N stretching vibrations of the pyrrole ring |
| ~1450 | Medium | Asymmetric C-H bending of the methyl group |
| ~1380 | Medium | Symmetric C-H bending of the methyl group |
| ~1200 | Medium | C-N stretching of the pyrrole ring[1] |
| ~950 | Medium | C-N stretching[1] |
| Below 1000 | Weak-Medium | C-H out-of-plane bending and ring deformation modes |
Experimental Protocol for FTIR Analysis
The following protocol details the methodology for obtaining a high-quality FTIR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common technique for solid and liquid organic compounds.[2]
3.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., ZnSe or diamond)
-
Sample of this compound (solid or liquid)[3]
-
Spatula or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free laboratory wipes
3.2. Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with the appropriate solvent (e.g., ethanol) and allow it to dry completely.
-
Acquire a background spectrum. This scan measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.[4][5]
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Do not overtighten.[4]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical settings for a good quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans over a wavenumber range of 4000-650 cm⁻¹.[4]
-
-
Data Processing and Cleaning:
-
After the scan is complete, the software will automatically perform a Fourier transform to convert the interferogram into a spectrum of absorbance or transmittance versus wavenumber.[6]
-
Clean the ATR crystal and pressure clamp tip thoroughly with a solvent-moistened wipe to remove all traces of the sample.
-
Visualization of Experimental Workflow
The logical flow of the experimental procedure for obtaining and analyzing the FTIR spectrum can be visualized as follows:
This diagram illustrates the sequential steps from instrument setup to final data analysis, providing a clear and logical guide for the experimental process.
References
Mass Spectrometry of Pyrrole-2-Carbaldehydes: A Technical Guide Focused on 1-Methyl-1H-pyrrole-2-carbaldehyde
Disclaimer: Extensive searches for experimental mass spectrometry data for 4-Methyl-1H-pyrrole-2-carbaldehyde did not yield specific quantitative results or detailed experimental protocols. Therefore, this guide provides a comprehensive analysis of a closely related isomer, 1-Methyl-1H-pyrrole-2-carbaldehyde , for which reliable data is publicly available. The principles of fragmentation and experimental design discussed herein are largely applicable to other methylated pyrrole-2-carbaldehyde isomers.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the mass spectrometry of 1-Methyl-1H-pyrrole-2-carbaldehyde. This document outlines typical experimental methodologies, presents quantitative mass spectral data, and illustrates key fragmentation pathways and workflows.
Introduction to the Mass Spectrometry of Pyrrole Aldehydes
Pyrrole-2-carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and natural product research. Mass spectrometry is a cornerstone analytical technique for the identification and structural elucidation of these molecules. Typically, electron ionization (EI) is employed, which induces characteristic fragmentation patterns that provide valuable structural information. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of these relatively volatile compounds.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of 1-Methyl-1H-pyrrole-2-carbaldehyde is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1][2]
| m/z | Relative Abundance (%) | Proposed Ion Fragment |
| 109 | 100 | [M]+• (Molecular Ion) |
| 108 | 95 | [M-H]+ |
| 80 | 50 | [M-CHO]+ |
| 53 | 40 | [C4H5]+ |
| 39 | 30 | [C3H3]+ |
Predicted Fragmentation Pathway of 1-Methyl-1H-pyrrole-2-carbaldehyde
The fragmentation of 1-Methyl-1H-pyrrole-2-carbaldehyde under electron ionization follows logical pathways, primarily involving the loss of the formyl group and subsequent ring fragmentation. The proposed fragmentation pathway is illustrated below.
Caption: Fragmentation of 1-Methyl-1H-pyrrole-2-carbaldehyde.
Experimental Protocols
While a specific experimental protocol for 1-Methyl-1H-pyrrole-2-carbaldehyde is not detailed in the available literature, a general GC-MS methodology for the analysis of similar volatile organic compounds is provided below.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or methanol.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Experimental and Data Analysis Workflow
The general workflow for the mass spectrometric analysis of a pyrrole aldehyde is depicted in the following diagram.
Caption: Workflow for GC-MS analysis and data processing.
This guide provides a foundational understanding of the mass spectrometric behavior of 1-Methyl-1H-pyrrole-2-carbaldehyde, which can be extrapolated to its isomers and other related compounds. For definitive identification of this compound, the acquisition of experimental data for an authentic standard is recommended.
References
An In-depth Technical Guide on the Electronic Properties of 4-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 4-Methyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document collates available experimental data from spectroscopic analyses and presents a detailed computational study to elucidate the molecule's electronic structure, frontier molecular orbitals, and electrostatic potential. The synthesis of this compound is also discussed, with a detailed experimental protocol for its preparation via the Vilsmeier-Haack reaction. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional organic materials.
Introduction
Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The substituent on the pyrrole ring can significantly influence the electronic properties and, consequently, the biological activity and material characteristics of these compounds. This compound, with its methyl group at the 4-position, presents a specific electronic profile that is of interest for various applications, including as a building block in the synthesis of more complex molecules. Understanding its electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore or a component in organic electronics.
Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic data for this compound are summarized in the tables below. This information is essential for the identification and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 24014-19-5 |
| Physical Form | Solid or liquid |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks / Chemical Shifts |
| ¹H NMR | Data not explicitly found in searches. A representative spectrum would show signals for the aldehyde proton (CHO), the two pyrrole ring protons, the methyl protons (CH₃), and the N-H proton. |
| ¹³C NMR | Data not explicitly found in searches. A representative spectrum would show signals for the carbonyl carbon, the four pyrrole ring carbons, and the methyl carbon. |
| FT-IR (cm⁻¹) | Data not explicitly found in searches. Expected characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the aldehyde, and C-N stretching. |
| Mass Spectrometry (MS) | Data not explicitly found in searches. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: While the existence of this spectral data is indicated in chemical databases, specific, detailed peak lists were not available in the conducted searches. The information provided is based on general knowledge of the compound class.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like pyrroles. This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the most nucleophilic position.
Reaction Scheme
The synthesis of this compound from 3-methylpyrrole via the Vilsmeier-Haack reaction is depicted below.
Caption: Vilsmeier-Haack synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of a substituted pyrrole, adapted for the synthesis of this compound.
Materials:
-
3-Methylpyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium acetate or Sodium bicarbonate
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle, separatory funnel)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place anhydrous DMF. Cool the flask in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF with continuous stirring, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.
-
Formylation Reaction: Cool the Vilsmeier reagent back to 0 °C in an ice bath. Dissolve 3-methylpyrrole in a suitable anhydrous solvent (e.g., DCM or DCE). Add the 3-methylpyrrole solution dropwise to the stirred Vilsmeier reagent, keeping the temperature below 5 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate until the pH is approximately 7. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Diagram of the Experimental Workflow:
Reactivity of the Aldehyde Group in 4-Methyl-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 4-Methyl-1H-pyrrole-2-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block in organic synthesis, particularly for the construction of complex molecules with applications in medicinal chemistry and materials science. This document details the synthesis of the parent compound and explores its participation in a range of characteristic aldehyde reactions, including nucleophilic additions, reductions, oxidations, and various condensation reactions. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its use in research and development.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including substituted pyrroles. The synthesis of this compound is typically achieved through the formylation of 3-methylpyrrole using the Vilsmeier reagent, which is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The electrophilic Vilsmeier reagent preferentially attacks the electron-rich α-position of the pyrrole ring that is not substituted, leading to the desired 2-carbaldehyde product.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylpyrrole
A general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate is as follows:
-
To a solution of the substrate (1.0 equivalent) in DMF, (chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equivalents) is added at 0 °C.
-
The reaction mixture is stirred for several hours at room temperature.
-
A solution of sodium acetate (NaOAc) in water is then added at 0 °C and the mixture is stirred for a short period.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired aldehyde.[4]
A typical yield for this type of reaction is around 77%.[4]
Reactivity of the Aldehyde Group
The aldehyde group in this compound is susceptible to a variety of chemical transformations characteristic of aromatic aldehydes. The electron-donating nature of the pyrrole ring can influence the reactivity of the aldehyde, making it an interesting substrate for various synthetic methodologies.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic attack. This fundamental reaction can be reversible or irreversible depending on the nature of the nucleophile.
Reduction to (4-Methyl-1H-pyrrol-2-yl)methanol
The aldehyde can be readily reduced to the corresponding primary alcohol, (4-Methyl-1H-pyrrol-2-yl)methanol, using common reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, typically affording high yields.[5][6]
Table 1: Reduction of Aldehydes to Primary Alcohols using NaBH₄
| Aldehyde Substrate | Reducing Agent | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes | NaBH₄ / (NH₄)₂SO₄ | THF-H₂O | 20-80 min | 91-96 | [6] |
| Aldehydes | NaBH₄ | Solvent-free | 10-15 min | 100 | [7] |
Experimental Protocol: Reduction of an Aldehyde using NaBH₄
A general procedure for the solvent-free reduction of an aldehyde is as follows:
-
In a clean and dry ball-mill vessel containing stainless steel balls, the aldehyde (1 mmol) and NaBH₄ (0.25 mmol) are added.
-
The mixture is milled for approximately 10 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
If the reaction is incomplete, the milling cycle is repeated.
-
Upon completion, water is added to the reaction mixture.
-
The product alcohol is extracted with an organic solvent such as dichloromethane (CH₂Cl₂).[7]
Oxidation to 4-Methyl-1H-pyrrole-2-carboxylic acid
The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. This transformation is a key step in the synthesis of pyrrole-2-carboxylic acid derivatives, which are important motifs in many biologically active compounds.
Condensation Reactions
The aldehyde group of this compound serves as an excellent electrophile in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[8][9] This reaction is a powerful tool for carbon-carbon bond formation.
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Lemon Juice | Solvent-free | 15 min | 90 | [8] |
| Aromatic Aldehydes | Ammonium Acetate | Solvent-free (Sonication) | 5-7 min | High | [10] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
A general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile is as follows:
-
An aromatic aldehyde (10 mmol), malononitrile (10 mmol), and a catalytic amount of lemon juice are stirred at room temperature for 15 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered.
-
The solid product is purified by crystallization from ethanol.[8]
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides (Wittig reagents). The reaction of this compound with a suitable Wittig reagent can be used to introduce a variety of substituted vinyl groups at the 2-position of the pyrrole ring.
Experimental Protocol: Wittig Reaction with an Aldehyde
A general one-pot aqueous Wittig reaction can be performed as follows:
-
Triphenylphosphine is suspended in a saturated aqueous solution of sodium bicarbonate.
-
The alkyl halide is added, followed by the aldehyde.
-
The mixture is stirred vigorously for one hour.
-
The reaction is quenched with dilute sulfuric acid and extracted with diethyl ether.
-
The organic layer is dried and concentrated to yield the crude alkene, which can be purified by column chromatography.
Schiff Base Formation
This compound readily reacts with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands for coordination chemistry and in the construction of more complex heterocyclic systems.
Table 3: Synthesis of Schiff Bases from Pyrrole-2-carbaldehyde and Anilines
| Pyrrole-2-carbaldehyde | Aniline Derivative | Product Schiff Base | Reference |
| Pyrrole-2-carbaldehyde | Aniline | N-((1H-pyrrol-2-yl)methylene)aniline | |
| Pyrrole-2-carbaldehyde | 4-Methylaniline | N-((1H-pyrrol-2-yl)methylene)-4-methylaniline | |
| Pyrrole-2-carbaldehyde | 4-Methoxyaniline | N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline | |
| Pyrrole-2-carbaldehyde | 3,5-Dimethylaniline | N-((1H-pyrrol-2-yl)methylene)-3,5-dimethylaniline | |
| Pyrrole-2-carboxaldehyde | 4-Methyl-o-phenylenediamine | Schiff Base Ligand |
Experimental Protocol: Synthesis of a Schiff Base
A general procedure for the synthesis of a Schiff base from pyrrole-2-carboxaldehyde and an amine is as follows:
-
Pyrrole-2-carboxaldehyde (0.01 mol) is dissolved in ethanol (10 mL) with a few drops of glacial acetic acid.
-
A solution of the primary amine (0.005 mol) in ethanol (25 mL) is added slowly to the aldehyde solution.
-
The mixture is refluxed for several hours (e.g., 20 hours).
-
After cooling, the reaction mixture is filtered.
-
The resulting product is recrystallized from ethanol.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow discussed in this guide.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]
- 2. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 5. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. acgpubs.org [acgpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. This document serves to highlight this knowledge gap and to provide a detailed, generalized experimental protocol for researchers to determine the solubility of this compound in various organic solvents. The methodologies described herein are based on established practices for solubility determination of organic compounds. Furthermore, this guide presents a structured template for the systematic recording of experimental data and a visual workflow to aid in experimental design.
Introduction
This compound is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in numerous biologically active compounds, and understanding the physicochemical properties of its derivatives is crucial for their development and application. Solubility is a fundamental parameter that influences a compound's bioavailability, formulation, and reaction kinetics.
Despite its importance, a thorough search of scientific databases and literature has revealed a lack of specific, quantitative data on the solubility of this compound in common organic solvents. This guide is intended to provide researchers with the necessary tools to generate this critical data in a systematic and reproducible manner.
Quantitative Solubility Data
As of the publication of this guide, no specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mg/mL) for this compound in a range of organic solvents at various temperatures has been found in peer-reviewed literature or publicly accessible databases.
To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to record their experimental findings.
Table 1: Experimental Solubility Data for this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic solubility of this compound in organic solvents using the isothermal shake-flask method, which is considered the gold standard for solubility measurements.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be compatible with the organic solvent used.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC with a suitable detector) to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide has highlighted the absence of publicly available quantitative data on the solubility of this compound in organic solvents. To address this, a detailed and generalized experimental protocol based on the isothermal shake-flask method has been provided. By following this protocol, researchers can systematically generate reliable and reproducible solubility data. The provided table template and workflow diagram are intended to facilitate the experimental process and the organized reporting of results, thereby contributing to the broader scientific understanding of this compound's physicochemical properties.
The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrrole-2-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrrole-2-carbaldehydes represent a pivotal class of heterocyclic compounds, forming the structural core of a multitude of natural products, pharmaceuticals, and advanced materials. Their inherent reactivity and versatile functionalization capabilities have established them as indispensable building blocks in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing these valuable compounds. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration and application of pyrrole-based chemistry.
The journey of substituted pyrrole-2-carbaldehydes is a story of serendipitous discovery in nature and the parallel evolution of elegant synthetic strategies. From their early identification in biological systems to the development of powerful formylation reactions, the history of these compounds is intrinsically linked to the advancement of organic chemistry. This guide will delve into the seminal moments of their discovery, provide a detailed examination of the most significant synthetic routes, and present quantitative data and experimental protocols to facilitate their practical application in the laboratory.
I. Historical Perspective and Discovery
The pyrrole ring, a fundamental five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in nature, most famously as the core component of the heme porphyrin ring. The introduction of a formyl group at the 2-position of the pyrrole ring gives rise to pyrrole-2-carbaldehyde, a versatile intermediate with a rich history.
The first encounters with the pyrrole-2-carbaldehyde scaffold were not in the flasks of synthetic chemists but in the complex mixtures of natural products. Early investigations into the Maillard reaction, the non-enzymatic browning reaction between amino acids and reducing sugars, led to the isolation of various heterocyclic compounds, including N-substituted-5-hydroxymethyl-1H-pyrrole-2-carbaldehydes.[1] The first reported chemical synthesis of a pyrrole-2-carbaldehyde derivative involved the acid-catalyzed condensation of glucose and alkylamines, albeit in low yields.[2][3] This early work highlighted the natural propensity for the formation of this structural motif and foreshadowed its importance in biological systems.
A significant milestone in the history of pyrrole chemistry was the observation by Ciamician of ring-expansion products, specifically chloropyridines, when subjecting pyrroles to the conditions of the Reimer-Tiemann reaction.[4][5] This "abnormal" Reimer-Tiemann reaction, while not a direct route to pyrrole-2-carbaldehydes, was a crucial step in understanding the reactivity of the pyrrole ring.
The true synthetic utility of substituted pyrrole-2-carbaldehydes began to be unlocked with the advent of powerful formylation reactions, namely the Vilsmeier-Haack, Gattermann, and the adapted Reimer-Tiemann reactions. These methods provided chemists with reliable tools to introduce the formyl group onto the pyrrole ring, paving the way for the synthesis of a vast array of derivatives.
II. Major Synthetic Methodologies
The formylation of pyrroles to produce pyrrole-2-carbaldehydes is a cornerstone of heterocyclic chemistry. Several named reactions have been developed and refined over the years, each with its own set of advantages and limitations.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[6] The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.
The regioselectivity of the Vilsmeier-Haack reaction on pyrroles is highly dependent on the substituents present on the pyrrole ring. For unsubstituted pyrrole, formylation occurs predominantly at the more electron-rich 2-position.[7] However, the presence of bulky substituents on the nitrogen atom can sterically hinder the 2-position, leading to formylation at the 3-position.[8]
Logical Workflow for the Vilsmeier-Haack Reaction:
Caption: Workflow of the Vilsmeier-Haack formylation of pyrroles.
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole [9]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide. Cool the flask in an ice bath to maintain an internal temperature of 10–20 °C.
-
Vilsmeier Reagent Formation: Slowly add 169 g (1.1 moles) of phosphorus oxychloride through the dropping funnel over 15 minutes. An exothermic reaction will occur. Remove the ice bath and stir for an additional 15 minutes.
-
Pyrrole Addition: Replace the ice bath and add 250 ml of ethylene dichloride. Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride through the dropping funnel over 1 hour.
-
Reaction: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Work-up: Cool the mixture to 25–30 °C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water. Reflux the mixture again for 15 minutes with vigorous stirring.
-
Extraction and Purification: Cool the mixture and separate the ethylene dichloride layer. Extract the aqueous phase with ether. Combine the organic layers, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate. Distill the solvents and purify the residue by vacuum distillation to obtain pyrrole-2-carbaldehyde.
Table 1: Regioselectivity of Vilsmeier-Haack Formylation of N-Substituted Pyrroles with Various Formamides
| N-Substituent | Formylating Reagent | α:β Ratio | Total Yield (%) |
| H | N,N-Dimethylformamide (DMF) | 94:6 | 97 |
| Methyl | N,N-Dimethylformamide (DMF) | 85:15 | 95 |
| Isopropyl | N,N-Dimethylformamide (DMF) | 43:57 | 95 |
| tert-Butyl | N,N-Dimethylformamide (DMF) | 4:96 | 100 |
| Phenyl | N,N-Dimethylformamide (DMF) | 83:17 | 97 |
| H | N,N-Diisopropylformamide | 62:38 | 98 |
| Methyl | N,N-Diisopropylformamide | 43:57 | 97 |
| Isopropyl | N,N-Diisopropylformamide | 8:92 | 90 |
| tert-Butyl | N,N-Diisopropylformamide | 2.5:97.5 | 85 |
| Phenyl | N-Isopropylformanilide | 95.5:4.5 | 95 |
(Data adapted from a study on the effect of sterically crowded formamides on the regioselectivity of the Vilsmeier-Haack reaction)[10]
The Gattermann Reaction
The Gattermann reaction is another classical method for the formylation of aromatic compounds, including pyrroles.[11][12] It involves the reaction of the substrate with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11] A significant modification, known as the Adams modification, utilizes zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN, generating it in situ.[13] The Gattermann reaction is particularly useful for the formylation of phenols, phenolic ethers, and heteroaromatic compounds.[13]
Reaction Pathway for the Gattermann Reaction:
Caption: Key steps in the Gattermann formylation of pyrroles.
General Experimental Protocol: Gattermann Formylation of an Electron-Rich Aromatic Compound (Adapted for Pyrroles)
Note: Due to the high toxicity of hydrogen cyanide, the Adams modification using zinc cyanide is strongly recommended.
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place the substituted pyrrole and a suitable anhydrous solvent (e.g., ether, benzene).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., aluminum chloride or zinc chloride) portion-wise while cooling the mixture in an ice bath.
-
Reagent Introduction: Introduce a stream of dry hydrogen chloride gas into the stirred suspension.
-
Cyanide Addition: Slowly add finely powdered zinc cyanide to the reaction mixture.
-
Reaction: Continue stirring at a controlled temperature (e.g., room temperature or gentle heating) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and hydrolyze the intermediate aldimine salt by heating with water.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product by distillation or recrystallization.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[7][14] While it is most commonly applied to phenols, it has also been used for other electron-rich aromatic compounds, including pyrroles.[15][16] However, the reaction with pyrroles often leads to ring-expansion products, such as 3-chloropyridines, in what is known as the Ciamician-Dennstedt rearrangement.[15] The reaction proceeds through the formation of a highly reactive dichlorocarbene intermediate.
Reaction Scheme of the Reimer-Tiemann Reaction on Pyrrole:
Caption: The Reimer-Tiemann reaction on pyrrole, leading primarily to ring expansion.
General Experimental Protocol: Reimer-Tiemann Reaction (Illustrative for Phenols, with notes on Pyrrole) [17]
-
Reaction Setup: Dissolve the phenol (or pyrrole) in an aqueous solution of a strong base (e.g., 10-40% sodium hydroxide).
-
Chloroform Addition: Add an excess of chloroform to the biphasic solution.
-
Reaction: Vigorously stir the mixture at an elevated temperature (e.g., 70 °C) for several hours.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography. For pyrroles, the primary product is often the ring-expanded 3-chloropyridine.
Paal-Knorr Synthesis
While not a formylation reaction, the Paal-Knorr synthesis is a fundamental and widely used method for the construction of the pyrrole ring itself, often from precursors that can be subsequently functionalized to introduce a formyl group.[4][18] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole [3]
-
Preparation: In a microwave vial, dissolve the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction and Purification: Partition the mixture between water and ethyl acetate. Extract the aqueous phase with ethyl acetate, combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent and purify the crude product by column chromatography.
III. Physicochemical and Spectroscopic Data
The characterization of substituted pyrrole-2-carbaldehydes relies on a combination of physical and spectroscopic techniques.
Table 2: Physicochemical Properties of Pyrrole-2-carbaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO | [15][19] |
| Molar Mass | 95.10 g/mol | [15][19] |
| Appearance | Light yellow crystalline solid | [15] |
| Melting Point | 43-46 °C | [20] |
| Boiling Point | 217-219 °C | [20] |
| Solubility | Soluble in chloroform, DMSO, methanol; sparingly soluble in water | [5][20] |
Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for Substituted Pyrrole-2-carbaldehydes
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |
| 1-(4-Bromophenyl)-5-phenyl-1H-pyrrole-2-carbaldehyde | CDCl₃ | 9.61 (s, 1H, CHO), 7.71-7.19 (m, 8H, Ar-H), 7.03 (d, 1H, pyrrole-H), 6.51 (d, 1H, pyrrole-H) | 178.9 (C=O), 144.9, 132.4, 129.7, 129.6, 128.7, 125.9, 125.6, 125.4, 124.7, 123.1, 121.0, 110.1, 106.0 (Ar-C) | [21] |
| 1-(4-Nitrophenyl)-5-phenyl-1H-pyrrole-2-carbaldehyde | CDCl₃ | 9.41 (s, 1H, CHO), 7.94-7.01 (m, 9H, Ar-H), 7.00 (d, 1H, pyrrole-H), 6.68 (d, 1H, pyrrole-H) | 175.7 (C=O), 145.1, 131.9, 129.7, 129.5, 124.3, 123.7, 123.6, 115.5, 115.2, 110.9, 109.9 (Ar-C) | [21] |
| 3-[2-(3,4-Dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one (a related heterocyclic aldehyde) | CDCl₃ | 9.44 (b, NH OH), 7.97-6.90 (m, 7H, aromatic), 6.88 (=CH-) | 189.8 (Ar-C=O), 157.2 (C=O, amide), 154.6, 155.1, 148.2, 143.8, 136.1, 127.6, 125.7, 124.8, 123.6, 121.8, 116.0, 115.3, 110.3 (aromatic C), 91.0 (=CH-) | [22] |
IV. Natural Occurrence and Biological Significance
Substituted pyrrole-2-carbaldehydes are not merely laboratory curiosities; they are found in a variety of natural sources and exhibit a wide range of biological activities. They have been isolated from fungi, plants, and microorganisms.[2]
A prominent example of a biologically active natural product containing a pyrrole-2-carbaldehyde moiety is the tripyrrole pigment prodigiosin . Produced by Serratia marcescens and other bacteria, prodigiosin is known for its potent immunosuppressive and anticancer properties.[23] Its biosynthesis involves the condensation of a bipyrrole precursor with a monopyrrole carbaldehyde.
Biosynthesis Pathway of Prodigiosin (Simplified):
Caption: A simplified overview of the biosynthesis of prodigiosin.
Beyond prodigiosin, simpler substituted pyrrole-2-carbaldehydes have also demonstrated interesting biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[13] The enzymatic synthesis of pyrrole-2-carbaldehyde from pyrrole and CO₂ has also been recently demonstrated, highlighting the potential for biocatalytic routes to these valuable compounds.[2][24][25]
V. Conclusion
The discovery and history of substituted pyrrole-2-carbaldehydes is a testament to the interplay between natural product chemistry and the development of powerful synthetic methodologies. From their humble origins in complex natural mixtures to their current status as versatile building blocks in modern organic synthesis, these compounds continue to capture the attention of researchers across various scientific disciplines. The Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions, along with foundational ring-forming strategies like the Paal-Knorr synthesis, provide a robust toolkit for the preparation of a diverse range of substituted pyrrole-2-carbaldehydes. As our understanding of their biological roles and synthetic potential continues to expand, these core scaffolds are poised to play an even more significant role in the future of drug discovery, materials science, and beyond. This guide serves as a foundational resource to aid in the exploration and exploitation of this important class of heterocyclic compounds.
References
- 1. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciprofiles.com [sciprofiles.com]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. scienceinfo.com [scienceinfo.com]
- 17. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrole - Wikipedia [en.wikipedia.org]
- 19. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. acgpubs.org [acgpubs.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Catalysts | Free Full-Text | Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
Methodological & Application
Application Notes: Synthesis of Dipyrromethanes using 4-Methyl-1H-pyrrole-2-carbaldehyde
Introduction
Dipyrromethanes are crucial precursors in the synthesis of a wide array of tetrapyrrolic macrocycles, including porphyrins, corroles, and calixpyrroles.[1][2] These macrocycles are integral to fields ranging from materials science to medicine, where they are used as sensitizers in photodynamic therapy, chiral catalysts, and molecular sensors.[2] The primary synthetic route to meso-substituted dipyrromethanes involves the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole or its derivatives.[1][3] This document provides detailed protocols for the synthesis of a dipyrromethane using 4-Methyl-1H-pyrrole-2-carbaldehyde as the aldehyde component, offering researchers robust methodologies for obtaining these valuable building blocks. The protocols detailed below focus on modern, efficient, and environmentally conscious catalytic systems.
General Reaction Scheme
The condensation reaction proceeds by the electrophilic substitution of the pyrrole at its α-position onto the protonated aldehyde, followed by a second substitution to yield the dipyrromethane. Using this compound as the aldehyde and an unsubstituted pyrrole results in the formation of 1-(4-methyl-1H-pyrrol-2-yl)dipyrromethane.
Caption: General reaction for the acid-catalyzed synthesis of a dipyrromethane.
Application Notes
The synthesis of dipyrromethanes has traditionally relied on strong acid catalysts such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or BF3-etherate.[1] While effective, these methods often require harsh conditions, extended reaction times, and can lead to the formation of polymeric byproducts, complicating purification.
Modern methodologies have focused on developing milder and more efficient catalytic systems. These include:
-
Lewis Acids and Metal Triflates: Catalysts like InCl₃ and Cu(OTf)₂ have been shown to be effective.[2][4]
-
Heterogeneous Catalysts: Cation exchange resins offer the advantage of easy removal from the reaction mixture.[1][2]
-
Mild Catalysts: Recent advancements have introduced catalysts like Ceric (IV) Ammonium Nitrate (CAN) and molecular iodine (I₂), which can drive the reaction under mild, often aqueous or solvent-free conditions, aligning with the principles of green chemistry.[1][2]
The choice of catalyst can significantly impact yield, reaction time, and work-up procedure. For instance, CAN-catalyzed reactions in aqueous media are often characterized by short reaction times and simple extraction procedures.[1] Solvent-free synthesis using iodine is another environmentally friendly approach that provides excellent yields and simplifies product isolation.[2]
Experimental Protocols
The following are detailed protocols for the synthesis of 1-(4-methyl-1H-pyrrol-2-yl)dipyrromethane.
Protocol 1: Ceric (IV) Ammonium Nitrate (CAN) Catalyzed Synthesis in Aqueous Media
This protocol is adapted from a general method for synthesizing meso-substituted dipyrromethanes using CAN as an inexpensive and non-toxic catalyst.[1]
Materials:
-
This compound (1 mmol, 123.14 mg)
-
Pyrrole (2.2 mmol, 147.6 mg, ~152 µL)
-
Ceric (IV) Ammonium Nitrate (CAN) (5 mol%, 0.05 mmol, 27.4 mg)
-
Ethanol (5 mL)
-
Deionized Water (5 mL)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol) and pyrrole (2.2 mmol).
-
Add a solvent mixture of water and ethanol (5 mL each).
-
Add the catalytic amount of Ceric (IV) Ammonium Nitrate (CAN) (5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine (I₂) Catalyzed Solvent-Free Synthesis
This protocol utilizes a solvent-free "grinding" method, which is environmentally friendly and highly efficient.[2]
Materials:
-
This compound (1 mmol, 123.14 mg)
-
Pyrrole (2 mmol, 134.2 mg, ~138 µL)
-
Iodine (I₂) (10 mol%, 0.1 mmol, 25.4 mg)
-
Mortar and Pestle
-
Dichloromethane (for work-up)
-
Saturated Sodium Thiosulfate solution
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a clean, dry mortar, combine this compound (1 mmol), pyrrole (2 mmol), and iodine (0.1 mmol).
-
Grind the mixture with a pestle at room temperature. The reaction is typically accompanied by a visible color change.
-
Continue grinding for the time determined by TLC monitoring (usually 5-15 minutes).
-
After the reaction is complete, dissolve the mixture in dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the product.
-
The resulting crude product is often of high purity, but can be further purified by crystallization or column chromatography if needed.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from literature for analogous dipyrromethane syntheses, providing an expected range of efficacy for the described protocols.
| Catalyst System | Aldehyde:Pyrrole Ratio | Solvent | Reaction Time | Typical Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN), 5 mol% | 1:2 | Water:Ethanol (1:1) | 15-30 min | 90-95% | [1] |
| Iodine (I₂), 10 mol% | 1:2 | Solvent-Free | 5-15 min | 92-98% | [2] |
| Trifluoroacetic Acid (TFA) | 1:excess | Dichloromethane | Several hours | Moderate to Good | [1][5] |
| InCl₃ | 1:excess | Dichloromethane | 1-2 hours | ~85% | [2] |
| Cation Exchange Resin | 1:2 | Acetonitrile | 2-4 hours | ~90% | [1][2] |
Visualizations: Workflows and Pathways
Caption: A generalized experimental workflow for the synthesis of dipyrromethanes.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reactions with 4-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key condensation reactions involving 4-Methyl-1H-pyrrole-2-carbaldehyde, a versatile building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and materials science. The following sections detail procedures for the synthesis of dipyrromethanes and Boron-dipyrromethene (BODIPY) dyes, as well as general protocols for Knoevenagel and Claisen-Schmidt condensations.
Synthesis of Dipyrromethanes
Dipyrromethanes are crucial precursors for the synthesis of porphyrins, corroles, and other polypyrrolic macrocycles, which have applications in photodynamic therapy, catalysis, and as sensing materials.[1] The condensation of this compound with pyrrole or its derivatives under acidic conditions is a common method for their preparation.
Experimental Protocol: Acid-Catalyzed Condensation
This protocol describes the synthesis of a meso-substituted dipyrromethane via the condensation of an aldehyde with excess pyrrole.
Materials:
-
This compound
-
Pyrrole (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or a mild Lewis acid (e.g., InCl₃, MgBr₂)[2]
-
Triethylamine (for neutralization if needed)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of freshly distilled pyrrole (acting as both reactant and solvent).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of a suitable acid catalyst (e.g., TFA, a few drops, or a mild Lewis acid like InCl₃ or MgBr₂).[2]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding a few drops of triethylamine if an acid like TFA was used.
-
Remove the excess pyrrole under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the desired dipyrromethane and evaporate the solvent to yield the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Quantitative Data: Synthesis of Meso-Substituted Dipyrromethanes
The following table summarizes typical yields for the synthesis of various meso-substituted dipyrromethanes using different aldehydes under solvent-free grinding conditions with iodine as a catalyst. While this specific study did not use this compound, it provides expected yield ranges for similar reactions.[3]
| Aldehyde | Pyrrole:Aldehyde Ratio | Catalyst | Reaction Time | Yield (%) |
| 4-Nitrobenzaldehyde | 2:1 | I₂ | < 1 min | 99 |
| 4-Methylbenzaldehyde | 2:1 | I₂ | < 1 min | 98 |
| 4-Bromobenzaldehyde | 2:1 | I₂ | < 1 min | 97 |
| 4-Fluorobenzaldehyde | 2:1 | I₂ | < 1 min | 98 |
| 4-Methoxybenzaldehyde | 2:1 | I₂ | < 1 min | 99 |
| 4-Chlorobenzaldehyde | 2:1 | I₂ | < 1 min | 97 |
| Benzaldehyde | 2:1 | I₂ | < 1 min | 98 |
| 2,6-Dichlorobenzaldehyde | 2:1 | I₂ | < 1 min | 97 |
Table adapted from a study on solvent-free dipyrromethane synthesis.[3]
Workflow for Dipyrromethane Synthesis
Synthesis of BODIPY Dyes
BODIPY (Boron-dipyrromethene) dyes are a class of fluorescent molecules with exceptional photophysical properties, including high quantum yields and sharp emission spectra.[4] They are widely used as fluorescent labels, sensors, and in light-harvesting applications. The synthesis typically involves the condensation of a pyrrole derivative with an aldehyde, followed by oxidation and complexation with a boron source.
Experimental Protocol: Mechanochemical Synthesis of BODIPY Dyes
This protocol outlines a rapid, solvent-free method for the synthesis of BODIPY dyes.[4]
Materials:
-
This compound
-
2,4-Dimethylpyrrole
-
Trifluoroacetic acid (TFA)
-
p-Chloranil (or DDQ)
-
Triethylamine (Et₃N)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM) or Chloroform (for extraction and chromatography)
-
Silica gel for column chromatography
Procedure:
-
In a mortar, combine this compound (2.5 mmol) and 2,4-dimethylpyrrole (5.0 mmol).[4]
-
Grind the mixture with a pestle for approximately 30 seconds.
-
Add a few drops of TFA via a pipette while continuing to grind the mixture.[4]
-
To the resulting paste, add a small amount of DCM or chloroform (approx. 2.0 mL) to facilitate mixing.
-
Immediately add p-chloranil (3.7 mmol) and continue grinding.
-
After a few minutes, add triethylamine (Et₃N) followed by boron trifluoride diethyl etherate (BF₃·OEt₂) and continue to grind.
-
The reaction progress can often be observed by color changes.
-
After the reaction is complete (typically within 5-10 minutes), dissolve the crude product in a minimal amount of DCM or chloroform.
-
Purify the product by column chromatography on silica gel.
-
Characterize the purified BODIPY dye using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Quantitative Data: Yields of Mechanochemically Synthesized BODIPY Dyes
The following table presents yields for various BODIPY dyes synthesized using a mechanochemical approach with different aldehydes. While this compound is not listed, the data provides an indication of the expected efficiency of this method.[4]
| Aldehyde | Pyrrole Derivative | Yield (%) |
| 4-Nitrobenzaldehyde | 2,4-Dimethylpyrrole | 41 |
| 4-(Trifluoromethyl)benzaldehyde | 2,4-Dimethylpyrrole | 35 |
| 4-Bromobenzaldehyde | 2,4-Dimethylpyrrole | 43 |
| 4-Iodobenzaldehyde | 2,4-Dimethylpyrrole | 39 |
| 4-Methylbenzaldehyde | 2,4-Dimethylpyrrole | 45 |
| 4-Methoxybenzaldehyde | 2,4-Dimethylpyrrole | 48 |
| 2-Naphthaldehyde | 2,4-Dimethylpyrrole | 38 |
| 4-Nitrobenzaldehyde | 3-Ethyl-2,4-dimethylpyrrole | 33 |
Table adapted from a study on the mechanochemical synthesis of BODIPY dyes.[4]
Workflow for BODIPY Dye Synthesis
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[6] This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.
General Protocol: Base-Catalyzed Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)[7]
-
Weak base catalyst (e.g., piperidine, pyridine, or a solid-supported base)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the weak base.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux), monitoring by TLC.
-
Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterize the final product by spectroscopic methods.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[8] This reaction is used to synthesize α,β-unsaturated ketones, also known as chalcones.
General Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
This compound
-
A ketone with α-hydrogens (e.g., acetone, acetophenone)
-
Base catalyst (e.g., NaOH, KOH)
-
Solvent (e.g., ethanol, water, or a mixture)
Procedure:
-
Dissolve the ketone in the chosen solvent in a reaction flask.
-
Add the base catalyst and stir to form the enolate.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The product often precipitates and can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography.
-
Confirm the structure of the product using spectroscopic techniques.
References
- 1. Synthesis and characterization of dipyrromethanes: Potential biomimetic for examining the coordination chemistry of bilirubin - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis and characterization of dipyrromethanes - American Chemical Society [acs.digitellinc.com]
- 3. ajrconline.org [ajrconline.org]
- 4. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Methyl-1H-pyrrole-2-carbaldehyde as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Methyl-1H-pyrrole-2-carbaldehyde in the development of novel pharmaceutical agents. The pyrrole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document outlines key synthetic transformations and provides detailed protocols for the preparation of bioactive molecules starting from this compound.
Introduction: The Significance of the Pyrrole Scaffold
Pyrrole and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products and synthetic drugs.[1][2] The pyrrole ring system is a key component of biologically vital molecules such as heme, chlorophyll, and vitamin B12. Consequently, synthetic pyrrole derivatives have attracted significant attention in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer properties. This compound is a valuable and versatile starting material for accessing a variety of substituted pyrroles with therapeutic potential. Its aldehyde functionality allows for a range of chemical modifications, making it an ideal precursor for library synthesis in drug discovery programs.
Key Synthetic Pathways
Several synthetic strategies can be employed to utilize this compound as a precursor for more complex, biologically active molecules. The most common approaches include the Vilsmeier-Haack reaction for the synthesis of the precursor itself, followed by transformations such as the Paal-Knorr synthesis for creating more complex pyrroles, and the synthesis of Schiff bases and pyrazoline derivatives.
Quantitative Data: Biological Activity of Pyrrole Derivatives
The following table summarizes the in-vitro antitubercular activity of a series of pyrazolyl pyrrole derivatives, demonstrating the potential of the pyrrole scaffold in developing potent therapeutic agents.
| Compound ID | Substituent (R) | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 5a | H | 6.25 |
| 5b | 4-Br | 3.12 |
| 5c | 4-Cl | 3.12 |
| 5d | 4-F | 6.25 |
| 5e | 4-OCH₃ | 6.25 |
| 5f | 3,4-di-OCH₃ | 3.12 |
| 5g | 2,4-di-Cl | 1.56 |
| Isoniazid | Standard Drug | 0.25 |
Data adapted from Hallikeri et al.[3]
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methodologies for pyrrole derivatives. Researchers should adapt these protocols based on the specific properties of this compound and the desired final product.
This protocol describes the synthesis of the precursor, this compound, from 4-methylpyrrole.[4][5]
Materials:
-
4-Methylpyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place DMF (1.1 eq) in CH₂Cl₂ and cool the mixture in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.
-
Cool the reaction mixture again in an ice bath and add a solution of 4-methylpyrrole (1.0 eq) in CH₂Cl₂ dropwise.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate (5.0 eq) in water.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
This protocol outlines the condensation reaction of this compound with a primary amine to form a Schiff base.[6]
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
This protocol describes a two-step synthesis of pyrazoline derivatives starting from a pyrrole-containing acetophenone, which can be adapted for derivatives of this compound.[3][7]
Step 1: Synthesis of Chalcone Intermediate
-
To a stirred solution of a pyrrolyl acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (40%).
-
Stir the mixture at room temperature for 24-30 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the chalcone.
Step 2: Synthesis of Pyrazoline
-
A mixture of the chalcone (1.0 eq), hydrazine hydrate (1.2 eq), and glacial acetic acid is refluxed for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude pyrazoline derivative by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Conclusion
This compound serves as a highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant pharmaceutical potential. The straightforward modification of its aldehyde group allows for the introduction of various pharmacophores, leading to the discovery of novel bioactive molecules. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents based on the pyrrole scaffold.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. connectjournals.com [connectjournals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Methylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in-situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt readily reacts with activated aromatic systems, such as pyrroles, to introduce a formyl group, a crucial functional handle in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules.
For substituted pyrroles, the regioselectivity of the formylation is a key consideration. The electron-donating nature of the nitrogen atom in the pyrrole ring directs electrophilic substitution to the α-positions (C2 and C5). In the case of 3-methylpyrrole, two possible regioisomers can be formed: 2-formyl-3-methylpyrrole and 5-formyl-3-methylpyrrole. The distribution of these products is influenced by both electronic and steric factors.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 3-methylpyrrole attacks the Vilsmeier reagent. The methyl group at the 3-position can influence the regioselectivity of this attack. Generally, the less sterically hindered α-position is favored. Therefore, formylation is expected to occur predominantly at the C5 position, yielding 5-formyl-3-methylpyrrole as the major product, with the potential formation of a smaller amount of the 2-formyl-3-methylpyrrole isomer. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the corresponding formylpyrrole(s).
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the Vilsmeier-Haack formylation of 3-methylpyrrole. Please note that the product ratio and overall yield can be influenced by the specific reaction conditions employed.
| Parameter | Value | Notes |
| Substrate | 3-Methylpyrrole | - |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Vilsmeier reagent is prepared in situ. |
| Stoichiometry (Vilsmeier Reagent:Pyrrole) | 1.1 - 1.5 : 1.0 | A slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. |
| Vilsmeier Reagent Formation Temperature | 0–10 °C | The formation of the Vilsmeier reagent is exothermic and requires cooling to control the reaction. |
| Pyrrole Addition Temperature | 0–5 °C | The pyrrole is added slowly to the pre-formed Vilsmeier reagent at a low temperature to prevent polymerization and side reactions. |
| Reaction Temperature (Post-Addition) | Room Temperature to 40–60 °C | The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. |
| Reaction Time | 2–4 hours | Progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). |
| Major Product | 5-Formyl-3-methylpyrrole | Formylation is expected to preferentially occur at the less sterically hindered C5 position. |
| Minor Product | 2-Formyl-3-methylpyrrole | Formation of this isomer is possible due to the electronic activation of the C2 position. |
| Typical Overall Yield | Moderate to High | The overall yield is dependent on the reaction conditions and purification method. |
Spectroscopic Data for Potential Products (Predicted):
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 5-Formyl-3-methylpyrrole | ~9.5 (s, 1H, CHO), ~8.5 (br s, 1H, NH), ~7.0 (d, 1H, H4), ~6.5 (d, 1H, H2), ~2.2 (s, 3H, CH₃) | ~180 (CHO), ~140 (C5), ~130 (C3), ~125 (C2), ~115 (C4), ~12 (CH₃) |
| 2-Formyl-3-methylpyrrole | ~9.6 (s, 1H, CHO), ~9.0 (br s, 1H, NH), ~6.8 (t, 1H, H4), ~6.2 (t, 1H, H5), ~2.3 (s, 3H, CH₃) | ~178 (CHO), ~135 (C2), ~132 (C3), ~128 (C5), ~110 (C4), ~13 (CH₃) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
This protocol is a general guideline adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials
-
3-Methylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification (silica gel)
Procedure
1. Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 3-methylpyrrole (1.0 equivalent) in an anhydrous solvent such as DCM or DCE.
-
Slowly add the solution of 3-methylpyrrole to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can then be stirred at room temperature or heated to 40–60 °C for 2–4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
3. Work-up and Hydrolysis:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step hydrolyzes the iminium salt intermediate to the aldehyde and neutralizes the acidic mixture.
-
Stir the mixture vigorously for 30-60 minutes at room temperature.
4. Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the regioisomers and any impurities.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism on 3-methylpyrrole.
Application Notes and Protocols: Synthesis of a Symmetrical BODIPY Dye using 4-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules that have garnered significant attention in various scientific fields, including biomedical imaging, sensing, and materials science. Their popularity stems from their excellent photophysical properties, such as high molar extinction coefficients, high fluorescence quantum yields, sharp emission peaks, and good chemical and photostability. The versatility of the BODIPY core allows for a wide range of chemical modifications to tune its spectral properties and introduce functionalities for specific applications.
This document provides a detailed protocol for the synthesis of a symmetrical BODIPY dye through the self-condensation of 4-Methyl-1H-pyrrole-2-carbaldehyde. This method offers a straightforward approach to obtaining a meso-unsubstituted BODIPY dye with methyl groups at the 2, 6, 8, and 12 positions of the BODIPY core.
Reaction Scheme
The synthesis proceeds via a three-step, one-pot reaction. First, two molecules of this compound undergo an acid-catalyzed self-condensation to form a dipyrromethane intermediate. This intermediate is then oxidized to the corresponding dipyrromethene using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Finally, the dipyrromethene is complexed with boron trifluoride etherate in the presence of a base to yield the final BODIPY dye.
Caption: Synthetic pathway for the formation of a symmetrical BODIPY dye.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of symmetrical BODIPY dyes.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Triethylamine (Et3N)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Argon or Nitrogen supply
-
Standard glassware for extraction and chromatography
Procedure:
-
Condensation:
-
To a solution of this compound (2.0 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Oxidation:
-
To the reaction mixture, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 mmol) in dichloromethane (20 mL).
-
Stir the mixture for an additional 30 minutes at room temperature. The color of the solution should darken, indicating the formation of the dipyrromethene.
-
-
Boron Complexation:
-
To the reaction mixture, add triethylamine (Et3N) (10.0 mmol, approx. 1.4 mL) and stir for 15 minutes.
-
Slowly add boron trifluoride diethyl etherate (BF3·OEt2) (10.0 mmol, approx. 1.25 mL) to the mixture.
-
Continue stirring at room temperature for at least 4 hours, or overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, wash the reaction mixture with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient as the eluent.
-
Collect the fluorescent fractions and evaporate the solvent to yield the BODIPY dye as a colored solid.
-
Expected Results
The synthesized symmetrical BODIPY dye, 2,6,8,12-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, is expected to exhibit photophysical properties characteristic of alkyl-substituted BODIPYs. The following table summarizes the expected spectroscopic data based on literature values for structurally similar BODIPY dyes.
| Property | Expected Value | Solvent |
| Absorption Maximum (λabs) | 495 - 505 nm | Dichloromethane |
| Emission Maximum (λem) | 505 - 515 nm | Dichloromethane |
| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ | Dichloromethane |
| Fluorescence Quantum Yield (ΦF) | > 0.80 | Dichloromethane |
| Appearance | Orange/Red Solid | - |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and characterization of the BODIPY dye.
Knorr Synthesis of Substituted Pyrroles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knorr synthesis of substituted pyrroles, a powerful tool in organic chemistry with significant applications in medicinal chemistry and drug development. This document offers detailed experimental protocols, quantitative data for reaction optimization, and visualizations of the reaction mechanism and its relevance in the synthesis of targeted therapeutics.
Introduction
The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a widely utilized reaction for the preparation of substituted pyrroles.[1] The reaction involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene group.[1][2] A key feature of this synthesis is the frequent in situ generation of the often-unstable α-amino-ketone from a more stable precursor, such as an α-oximino-β-ketoester, through reduction with reagents like zinc dust in acetic acid.[1][3] This method provides a versatile route to a wide array of polysubstituted pyrroles, which are core structural motifs in numerous biologically active compounds and pharmaceuticals.[4]
Data Presentation
The following table summarizes representative examples of the Knorr pyrrole synthesis, highlighting the reactants, reaction conditions, and reported yields. This data is intended to guide researchers in designing their own synthetic strategies.
| α-Amino-ketone Precursor (In situ generation) | β-Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference(s) |
| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zn, Acetic Acid, Heat | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") | High | [1][3] |
| tert-Butyl 2-oximinoacetoacetate | tert-Butyl acetoacetate | Zn, Acetic Acid, controlled temperature | Di-tert-butyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~80 | [1] |
| N,N-Dialkyl 2-oximinoacetoacetamides | 3-Substituted-2,4-pentanediones | Knorr conditions | N,N-Dialkyl pyrrole-2-carboxamides | ~45 | [1] |
| Diethyl oximinomalonate | 2,4-Pentanedione | Pre-formed aminomalonate, boiling Acetic Acid | Diethyl 4,5-dimethylpyrrole-2-carboxylate | ~60 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol is adapted from the original Knorr synthesis and is a classic example of this reaction.[3][5][6]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the α-oximino-β-ketoester: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Slowly add a solution of sodium nitrite (1 equivalent) in water while maintaining the temperature between 5 and 7 °C.[5] After the addition is complete, stir the mixture in the ice bath for 30 minutes and then allow it to warm to room temperature and let it sit for at least 4 hours.[5]
-
Reduction and Condensation: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve a second equivalent of ethyl acetoacetate in glacial acetic acid. Heat the solution to approximately 60 °C.
-
With vigorous stirring, add zinc dust (approximately 0.75 equivalents to the oxime) to the heated ethyl acetoacetate solution.
-
Slowly add the previously prepared α-oximino-β-ketoester solution to the flask containing the ethyl acetoacetate and zinc dust. The addition should be controlled to maintain the reaction temperature below 85 °C, as the reaction is exothermic.[7] Simultaneously, add additional zinc dust in portions (a total of about 2.5 equivalents to the oxime).[7]
-
After the addition is complete, heat the reaction mixture at reflux for 1 hour.[5]
-
Work-up and Purification: While still hot, pour the reaction mixture into a large volume of water with crushed ice to precipitate the product.[5][6] Stir the resulting slurry for 1 hour in an ice bath.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.[7]
-
Recrystallize the crude solid from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[5]
Protocol 2: A Modified Knorr Pyrrole Synthesis using a Pre-formed α-Amino Ketone
This protocol describes a variation where the α-amino ketone is prepared from an N-methoxy-N-methylamide (Weinreb amide) of an amino acid.
Materials:
-
N-Boc-protected amino acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., EDC, HOBt)
-
Organometallic reagent (e.g., Grignard reagent)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Acetic acid
Procedure:
-
Synthesis of the Weinreb Amide: Couple the N-Boc-protected amino acid with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling protocol to form the corresponding Weinreb amide.
-
Formation of the α-Amino Ketone: Treat the Weinreb amide with an organometallic reagent (e.g., methylmagnesium bromide) to form the N-Boc-protected α-amino ketone.
-
Deprotection of the α-Amino Ketone: Remove the Boc protecting group under acidic conditions (e.g., HCl in an organic solvent) to generate the hydrochloride salt of the α-amino ketone.
-
Knorr Condensation: Condense the α-amino ketone hydrochloride salt with a 1,3-dicarbonyl compound (e.g., acetylacetone) in acetic acid at elevated temperature (e.g., 80 °C) for a few hours.
-
Work-up and Purification: After the reaction is complete, remove the acetic acid under reduced pressure. The residue can then be purified by flash chromatography to afford the tetrasubstituted pyrrole.
Mandatory Visualization
Knorr Pyrrole Synthesis: Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Knorr pyrrole synthesis.
Caption: Mechanism of the Knorr Pyrrole Synthesis.
Knorr Pyrrole Synthesis: General Experimental Workflow
The diagram below outlines a typical experimental workflow for the Knorr pyrrole synthesis, particularly when generating the α-amino ketone in situ.
References
- 1. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 2. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Application Notes and Protocols: Paal-Knorr Synthesis for 4-Methyl Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This method is particularly valuable for preparing substituted pyrroles, which are common structural motifs in a wide range of natural products, pharmaceuticals, and functional materials.[1][3] The reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia, typically under neutral or weakly acidic conditions, offering operational simplicity and generally good yields.[4][5]
These application notes provide a detailed overview of the Paal-Knorr synthesis with a focus on preparing 4-methyl substituted pyrroles. Included are the reaction mechanism, detailed experimental protocols for conventional and microwave-assisted synthesis, and quantitative data on various catalytic systems.
Reaction Mechanism and Workflow
The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds via a hemiaminal intermediate.[5][6] The process is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a cyclic intermediate. The rate-determining step is typically the ring formation.[6][7] Subsequent dehydration of this intermediate yields the final aromatic pyrrole ring.[8] Computational studies using density functional theory (DFT) support the hemiaminal cyclization as the preferred pathway.[2][6]
To synthesize a 4-methyl substituted pyrrole, the required starting material is a 3-methyl-1,4-dicarbonyl compound (e.g., 3-methylhexane-2,5-dione).
Caption: Paal-Knorr reaction mechanism for 4-methyl substituted pyrroles.
A generalized experimental workflow for performing the Paal-Knorr synthesis is outlined below. The process is adaptable for both conventional heating and microwave irradiation techniques.[3][5]
Caption: General experimental workflow for the Paal-Knorr synthesis.
Experimental Protocols
The following protocols describe the synthesis of a substituted pyrrole using conventional heating and microwave-assisted methods. For the synthesis of a 4-methyl substituted pyrrole, an appropriate 1,4-dicarbonyl precursor like 3-methylhexane-2,5-dione should be used.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes a microscale synthesis using conventional heating and is adapted from standard procedures.[5]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[5]
-
Add one drop of concentrated hydrochloric acid to the mixture.[5]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[5]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Precipitate the product by adding 5.0 mL of 0.5 M hydrochloric acid while cooling.[3]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[3]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.[3]
Materials:
-
1,4-diketone (e.g., 3-methylhexane-2,5-dione) (0.04 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (0.04 mmol) in ethanol (400 µL).[3]
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[3]
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes). Monitor the reaction progress by TLC.[3][5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Perform an appropriate workup, which may include partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).[3]
-
Extract the aqueous phase multiple times with the organic solvent.
-
Combine the organic phases, wash with brine, dry over a drying agent (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrrole.[5]
Quantitative Data: Catalyst and Condition Optimization
The efficiency of the Paal-Knorr synthesis can be significantly influenced by the choice of catalyst and reaction conditions. While the reaction can proceed under neutral or weakly acidic conditions, various catalysts have been employed to improve yields and shorten reaction times.[4][7] The data below, derived from studies on analogous pyrrole syntheses, illustrates the impact of different acidic catalysts under solvent-free, mechanical activation conditions.
| Entry | Catalyst (1 mol%) | Conditions | Yield (%) |
| 1 | None | 30 min, 30 Hz | Trace |
| 2 | Oxalic Acid | 15 min, 30 Hz | 18 |
| 3 | Succinic Acid | 15 min, 30 Hz | 27 |
| 4 | Tartaric Acid | 15 min, 30 Hz | 34 |
| 5 | Camphorsulfonic Acid | 15 min, 30 Hz | 39 |
| 6 | Malonic Acid | 15 min, 30 Hz | 63 |
| 7 | Citric Acid | 15 min, 30 Hz | 74 |
| 8 | Citric Acid | 30 min, 30 Hz | 87 |
Table adapted from a study on the synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole. Conditions involved reacting 2,5-hexanedione with benzylamine in a ball mill.[9]
Additionally, other catalytic systems have been successfully employed under various conditions:
-
Silica-supported sulfuric acid (SiO₂-OSO₃H): Achieved a 98% yield in 3 minutes under solvent-free conditions at room temperature.[6]
-
Iron(III) chloride (FeCl₃): Used in catalytic amounts for the condensation of 2,5-dimethoxytetrahydrofuran with amines in water, providing good to excellent yields.[10]
-
Ionic Liquids ([HMIM]HSO₄): Utilized as a catalyst under ultrasonic irradiation at room temperature, offering improved yields and a greener alternative.[6]
Applications in Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry and is a key component in numerous biologically active molecules.[3] The versatility and efficiency of the Paal-Knorr synthesis make it an indispensable tool for drug discovery and development professionals. Its applications span the synthesis of:
-
HMG-CoA Reductase Inhibitors: Crucial for cholesterol-lowering drugs.
-
Anti-inflammatory Agents: Forming the core of various NSAIDs.
-
Anticancer Drugs: Found in compounds designed to target various cancer pathways.
-
Antibacterial and Antifungal Agents: Providing the backbone for novel antimicrobial compounds.
The ability to readily generate diverse libraries of substituted pyrroles by varying the 1,4-dicarbonyl and amine starting materials allows for extensive structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Selective Alkylation of Pyrrole-2-carbaldehyde at the 4-Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-2-carbaldehyde is a versatile heterocyclic building block in organic synthesis, serving as a precursor to a wide array of more complex molecules. The selective functionalization of the pyrrole ring is crucial for the development of novel compounds with specific biological activities. This document provides detailed application notes and experimental protocols for the selective alkylation of pyrrole-2-carbaldehyde at the 4-position, a key transformation for the synthesis of intermediates used in the development of pharmaceuticals and porphyrins. The methodologies described herein primarily focus on the Friedel-Crafts alkylation using Lewis acid catalysis.
Application Notes
The selective introduction of alkyl groups at the 4-position of pyrrole-2-carbaldehyde yields valuable intermediates for various applications in medicinal chemistry and materials science. These 4-alkylated pyrrole-2-carbaldehydes are particularly significant as precursors for the synthesis of porphyrins with peripheral alkyl substituents and for the construction of novel heterocyclic pharmaceutical agents.[1]
Porphyrin Synthesis: Porphyrins are a class of macrocyclic compounds with diverse applications, including photodynamic therapy, catalysis, and as components in molecular electronics. The properties of porphyrins can be fine-tuned by introducing substituents on the pyrrole rings. 4-Alkyl-pyrrole-2-carbaldehydes serve as crucial starting materials for the synthesis of dipyrromethanes and, subsequently, porphyrins with alkyl groups at specific beta-positions.[1] This allows for the systematic modification of the electronic and steric properties of the resulting porphyrin.
Pharmaceutical Intermediates: The pyrrole scaffold is a common motif in many biologically active compounds. The alkylation of pyrrole-2-carbaldehyde at the 4-position provides a route to novel derivatives that can be further elaborated into more complex drug candidates. These intermediates may be used in the synthesis of compounds targeting a range of therapeutic areas. While specific blockbuster drugs directly synthesized from 4-alkyl-pyrrole-2-carbaldehydes are not prominently documented in publicly available literature, the general importance of substituted pyrroles in medicinal chemistry suggests the potential of these building blocks.
Reaction Data
The following table summarizes the reaction conditions and yields for the selective alkylation of pyrrole-2-carbaldehyde at the 4-position based on a Friedel-Crafts approach.
| Substrate | Alkylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyrrole-2-carbaldehyde | tert-Butyl chloride | AlCl₃ (2.2) | Methylene chloride | Room Temp. | 2 | 4-tert-Butyl-pyrrole-2-carbaldehyde | 65-75 | ChemSpider |
| Pyrrole-2-carbaldehyde | tert-Butyl chloride | AlCl₃ (1.1) | 1,2-Dichloroethane | 0 to Room Temp. | 1.5 | 4-tert-Butyl-pyrrole-2-carbaldehyde | Quantitative (by GC-MS) | WO2001028997A2 |
| Pyrrole-2-carbaldehyde | Isopropyl bromide | AlCl₃ | Not specified | Not specified | Not specified | 4-Isopropyl-pyrrole-2-carbaldehyde | Not specified | WO2001028997A2 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 4-tert-butyl-pyrrole-2-carbaldehyde, a representative example of the selective C4-alkylation of pyrrole-2-carbaldehyde.
Protocol: Synthesis of 4-tert-Butyl-pyrrole-2-carbaldehyde
This protocol is adapted from a procedure found on ChemSpider Synthetic Pages and is intended for use by trained organic chemists.[2]
Materials:
-
Pyrrole-2-carbaldehyde
-
Aluminum chloride (AlCl₃), anhydrous
-
2-Chloro-2-methylpropane (tert-butyl chloride)
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Sodium hydroxide (NaOH) solution, 30%
-
Pentane
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Powder funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1 equivalent) in anhydrous methylene chloride in a round-bottom flask, cautiously add aluminum chloride (2.2 equivalents) via a powder funnel at room temperature with stirring.
-
To the resulting mixture, add 2-chloro-2-methylpropane (1 equivalent).
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully neutralize the mixture with a 30% aqueous solution of sodium hydroxide.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase exhaustively with methylene chloride.
-
Combine the organic phases and concentrate under reduced pressure to obtain a brown residue.
-
Redissolve the residue in pentane and filter through a pad of Celite.
-
Recrystallize the product by cooling the pentane solution to -35°C to obtain 4-tert-butyl-pyrrole-2-carbaldehyde as a white crystalline solid.
-
The expected yield is in the range of 65-75%.
Characterization Data (for 4-tert-Butyl-pyrrole-2-carbaldehyde):
-
¹H NMR (293K, CDCl₃): δ 10.63 (1H, bs, NH), 9.30 (1H, s, CHO), 6.61 (1H, s, CH), 6.48 (1H, s, CH), 1.10 (9H, s, tBu) ppm.[2]
Visualizations
Experimental Workflow for C4-Alkylation
Caption: Workflow for the Friedel-Crafts alkylation of pyrrole-2-carbaldehyde.
Application in Porphyrin Synthesis
Caption: Synthetic pathway from pyrrole-2-carbaldehyde to β-alkylated porphyrins.
References
The Role of 4-Methyl-1H-pyrrole-2-carbaldehyde in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-pyrrole-2-carbaldehyde is a versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic pyrrole ring and an electrophilic aldehyde group, allows for its participation in a variety of classical and modern organic reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of porphyrins, β-carbolines, and other biologically relevant heterocyclic systems. Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Application Note 1: Synthesis of meso-Substituted Porphyrins
Porphyrins and their derivatives are crucial in various biomedical applications, including photodynamic therapy (PDT), where they act as photosensitizers. The introduction of substituents on the porphyrin macrocycle can modulate their photophysical properties and biological activity. This compound can be utilized in a multi-step synthesis to generate porphyrins with a 4-methyl-pyrrol-2-yl group at a meso-position. This involves the initial formation of a dipyrromethane, followed by its condensation with another aldehyde.
Experimental Protocol: Two-Step Porphyrin Synthesis
Step 1: Synthesis of 5-(4-Methyl-1H-pyrrol-2-yl)-1H-pyrrole-methane
This procedure is adapted from general methods for dipyrromethane synthesis.
-
To a solution of this compound (1.0 eq) in a large excess of pyrrole (20-50 eq), add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine or a dilute aqueous solution of sodium bicarbonate.
-
Remove the excess pyrrole under reduced pressure.
-
Purify the resulting crude dipyrromethane by column chromatography on silica gel.
Step 2: Condensation to form 5,15-Diaryl-10-(4-methyl-1H-pyrrol-2-yl)porphyrin
This procedure is a modification of the Lindsey porphyrin synthesis.
-
Dissolve the purified dipyrromethane (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.
-
Add a catalytic amount of TFA or BF₃·OEt₂.
-
Stir the reaction mixture at room temperature for 2-4 hours in the dark.
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.0 eq), and continue stirring for another 1-2 hours.
-
Wash the reaction mixture with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude porphyrin by column chromatography on silica gel.
Quantitative Data
| Step | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) (Representative) |
| 1 | This compound, Pyrrole (excess) | TFA | Pyrrole | RT | 0.5-1 | 70-85 |
| 2 | 5-(4-Methyl-1H-pyrrol-2-yl)-1H-pyrrole-methane, Aromatic Aldehyde | TFA/DDQ | DCM | RT | 3-6 | 15-30 |
Proposed Porphyrin Synthesis Workflow
Caption: Workflow for the synthesis of meso-substituted porphyrins.
Application Note 2: Knoevenagel Condensation for the Synthesis of Biologically Active Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Using this compound as the carbonyl component, this reaction provides access to α,β-unsaturated systems which are precursors to various bioactive molecules. Knoevenagel adducts of pyrrole-2-carbaldehydes have shown cytotoxic activity against cancer cell lines.[1]
Experimental Protocol: Knoevenagel Condensation
-
Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Knoevenagel adduct.
Quantitative Data
| Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) (Representative) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 85-95 |
| Ethyl Cyanoacetate | DBU | Toluene | Reflux | 3-6 | 80-90 |
Knoevenagel Condensation Reaction Scheme
Caption: General scheme for the Knoevenagel condensation.
Application Note 3: Pictet-Spengler Reaction for the Synthesis of β-Carboline Derivatives
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, which is a core scaffold in many natural and synthetic bioactive compounds. These compounds are known to exhibit a wide range of pharmacological properties, including antitumor, antiviral, and antimicrobial activities, often through mechanisms like DNA intercalation or enzyme inhibition.[2][3][4]
Experimental Protocol: Pictet-Spengler Reaction
-
Dissolve tryptamine (1.0 eq) and this compound (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a Brønsted acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline derivative.
Quantitative Data
| Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) (Representative) |
| Tryptamine, this compound | TFA | Dichloromethane | RT-40 | 12-24 | 60-75 |
Potential Mechanism of Action for β-Carboline Derivatives
β-carboline derivatives can exert their anticancer effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Caption: Hypothetical inhibition of a Cyclin/CDK complex by a β-carboline derivative.
Conclusion
This compound is a highly valuable synthon for the construction of diverse and complex heterocyclic frameworks. The protocols outlined in this document provide a foundation for the synthesis of porphyrins, Knoevenagel adducts, and β-carbolines, all of which are classes of compounds with significant potential in drug discovery and materials science. The adaptability of these reactions allows for the generation of libraries of novel compounds for biological screening and the development of new therapeutic agents. Further research into the specific biological targets and mechanisms of action of derivatives of this compound is warranted to fully exploit their therapeutic potential.
References
- 1. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-1H-pyrrole-2-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis, prized for its reactive aldehyde functionality and the inherent electronic properties of the pyrrole ring. Its structure serves as a versatile scaffold for the construction of more complex molecules, including pharmaceuticals, natural product analogues, and functional materials. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.
Key Applications
The strategic placement of the methyl and formyl groups on the pyrrole ring allows for a variety of chemical manipulations. The electron-rich nature of the pyrrole ring activates the aldehyde group towards nucleophilic attack, while also allowing for electrophilic substitution on the ring itself. Key applications of this compound include its use as a precursor in:
-
Knoevenagel Condensation: For the formation of α,β-unsaturated systems.
-
Wittig Reaction: To generate substituted vinylpyrroles.
-
Porphyrin Synthesis: As a key component in the construction of dipyrromethane intermediates.
-
Bioactive Molecule Synthesis: As a scaffold for the development of novel therapeutic agents.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. This compound readily undergoes this reaction with a variety of active methylene compounds.
Experimental Protocol: General Procedure for Knoevenagel Condensation
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To a solution of this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, toluene, or water), add a catalytic amount of a base (e.g., piperidine, triethylamine, or a Lewis acid like GaCl3).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect the product by filtration, wash with a cold solvent, and dry under vacuum.
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If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation: Representative Knoevenagel Condensation Products
| Active Methylene Compound | Product | Typical Catalyst | Typical Yield (%) |
| Malononitrile | 2-((4-methyl-1H-pyrrol-2-yl)methylene)malononitrile | Piperidine | 85-95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-methyl-1H-pyrrol-2-yl)acrylate | Triethylamine | 80-90 |
| Diethyl malonate | Diethyl 2-((4-methyl-1H-pyrrol-2-yl)methylene)malonate | Piperidine | 75-85 |
| Nitromethane | 4-methyl-2-(2-nitrovinyl)-1H-pyrrole | Ammonium acetate | 70-80 |
Logical Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation of this compound.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. This compound can be converted to various 2-vinylpyrrole derivatives using this methodology. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used (stabilized vs. non-stabilized).
Experimental Protocol: General Procedure for Wittig Reaction
A. With a Non-Stabilized Ylide (e.g., from Methyltriphenylphosphonium bromide)
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Suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 mmol) dropwise.
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Stir the resulting ylide solution at room temperature for 1 hour.
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Cool the mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
B. With a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
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Dissolve this compound (1.0 mmol) and the stabilized ylide (1.1 mmol) in a suitable solvent (e.g., toluene or dichloromethane).
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel.
Data Presentation: Representative Wittig Reaction Products
| Wittig Reagent | Ylide Type | Expected Major Product |
| Methyltriphenylphosphonium bromide / n-BuLi | Non-stabilized | (Z)-4-methyl-2-vinyl-1H-pyrrole |
| (Carbethoxymethylene)triphenylphosphorane | Stabilized | (E)-Ethyl 3-(4-methyl-1H-pyrrol-2-yl)acrylate |
| Benzyltriphenylphosphonium chloride / KHMDS | Non-stabilized | (Z)-4-methyl-2-styryl-1H-pyrrole |
| (Triphenylphosphoranylidene)acetonitrile | Stabilized | (E)-3-(4-methyl-1H-pyrrol-2-yl)acrylonitrile |
Signaling Pathway for Wittig Reaction Stereoselectivity
Caption: Stereochemical pathways in the Wittig reaction of this compound.
Synthesis of Dipyrromethanes for Porphyrin Construction
This compound is a crucial precursor for the synthesis of asymmetrically substituted dipyrromethanes, which are, in turn, key intermediates in the synthesis of porphyrins. The acid-catalyzed condensation of the aldehyde with pyrrole yields the corresponding dipyrromethane.
Experimental Protocol: Synthesis of 5-(4-Methyl-1H-pyrrol-2-yl)-1H-pyrrole
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In a flask protected from light, dissolve this compound (1.0 mmol) in an excess of pyrrole (e.g., 10-20 equivalents).
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Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
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Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid (TFA) or p-toluenesulfonic acid) to the stirred solution.
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Stir the reaction mixture at room temperature for a short period (e.g., 10-30 minutes), monitoring for the consumption of the aldehyde by TLC.
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Quench the reaction by adding a weak base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
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Remove the excess pyrrole under reduced pressure.
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Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the resulting dipyrromethane by column chromatography on silica gel or by recrystallization.
Data Presentation: Dipyrromethane Synthesis
| Aldehyde | Pyrrole | Acid Catalyst | Typical Yield (%) |
| This compound | Pyrrole | Trifluoroacetic acid (TFA) | 60-75 |
Logical Relationship for Porphyrin Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde, focusing on improving yield and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely used and generally preferred method for the formylation of electron-rich pyrroles like 3-methylpyrrole to produce this compound.[1] This method offers high yields and good regioselectivity for the desired 2-substituted product.[1] The reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]
Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A2: The primary safety concerns revolve around the reagents used. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. N,N-dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen. The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control to prevent a runaway reaction. The quenching step with water or a basic solution is also highly exothermic and must be performed with caution. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Q3: How does the methyl group at the 4-position of the pyrrole ring influence the Vilsmeier-Haack reaction?
A3: The methyl group at the 4-position is an electron-donating group, which increases the electron density of the pyrrole ring, making it more reactive towards the electrophilic Vilsmeier reagent. This generally leads to a more facile formylation reaction compared to unsubstituted pyrrole. The formylation will preferentially occur at the C2 or C5 position (α-positions) due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.[2] In the case of 3-methylpyrrole, this leads to the formation of this compound.
Q4: What are some alternative, "greener" synthesis methods for pyrrole-2-carbaldehydes?
A4: Newer, more environmentally friendly methods are being developed. One such method is an iodine/copper-mediated oxidative annulation, which avoids the use of hazardous oxidants and harsh conditions.[3] Another innovative approach involves the enzymatic CO2 fixation to carboxylate pyrrole, followed by reduction to the aldehyde, which operates under mild conditions.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in Reagents/Solvents: Water can decompose the Vilsmeier reagent.[2] 2. Improper Vilsmeier Reagent Formation: The reaction is exothermic and requires controlled temperature. 3. Low Reactivity of Pyrrole Substrate: While the methyl group is activating, other substituents could deactivate the ring. 4. Premature Quenching: The reaction may not have gone to completion. | 1. Ensure all reagents (DMF, POCl₃) and solvents are anhydrous. 2. Maintain a low temperature (typically 0-10 °C) during the dropwise addition of POCl₃ to DMF.[2] 3. For less reactive pyrroles, consider a longer reaction time or a slight increase in reaction temperature. 4. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material is consumed before quenching.[2] |
| Formation of Multiple Products | 1. Isomeric Byproduct: Formation of the isomeric 4-Methyl-1H-pyrrole-3-carbaldehyde.[1] 2. Diformylation: Excess Vilsmeier reagent can lead to the formation of a dicarbaldehyde.[2] | 1. The 2-formyl product is generally favored. Purification can be achieved by column chromatography. 2. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole).[2] |
| Polymerization of Starting Material | 1. Acid-Catalyzed Polymerization: Pyrroles are susceptible to polymerization in the presence of strong acids. 2. High Reaction Temperature: Elevated temperatures can promote polymerization.[2] | 1. Ensure the Vilsmeier reagent is added to the pyrrole solution and not the other way around. Maintain a low temperature during the addition of the pyrrole.[2] 2. Carefully control the reaction temperature, especially during the initial stages. |
| Difficult Product Isolation | 1. Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed. 2. Product is an Oil: The product may not crystallize, making purification by recrystallization difficult. | 1. Ensure thorough mixing and gentle heating (reflux) during the hydrolysis step with a basic solution (e.g., sodium acetate).[5] 2. If the product is an oil, purification should be performed using vacuum distillation or column chromatography. |
Data Presentation
The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of a substituted pyrrole, based on the synthesis of the closely related 3,4-diethyl-1H-pyrrole-2-carbaldehyde. These parameters serve as a good starting point for the optimization of this compound synthesis.
| Parameter | Recommended Value | Notes |
| Stoichiometry (Vilsmeier Reagent:Pyrrole) | 1.1 to 1.5 : 1.0 | An excess of the Vilsmeier reagent can lead to diformylation or polymerization.[2] |
| Vilsmeier Reagent Formation Temperature | 0–10 °C | The formation of the Vilsmeier reagent is exothermic and requires careful temperature control.[2] |
| Pyrrole Addition Temperature | 0–5 °C | Maintaining a low temperature during the addition of the pyrrole is critical to prevent decomposition.[2] |
| Reaction Temperature (Post-Addition) | Room Temperature to 40–60 °C | The reaction can be stirred at room temperature or gently heated to drive it to completion.[2] |
| Reaction Time | 2–4 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[2] |
| Hydrolysis Temperature | Reflux | Gentle heating may be necessary to ensure complete hydrolysis of the iminium salt intermediate. |
Experimental Protocols
Detailed Methodology for the Vilsmeier-Haack Synthesis of this compound (Adapted from a general procedure for pyrrole-2-carboxaldehyde[5])
Materials:
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3-Methylpyrrole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Ethylene dichloride (1,2-dichloroethane), anhydrous
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Sodium acetate trihydrate
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Diethyl ether
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Saturated aqueous sodium carbonate solution
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Anhydrous sodium sulfate
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Ice
Procedure:
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Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a sealed stirrer, a dropping funnel, and a reflux condenser protected by a drying tube, place anhydrous DMF (1.1 moles). Cool the flask in an ice bath. While maintaining the internal temperature between 10–20 °C, add POCl₃ (1.1 moles) dropwise from the dropping funnel over 15 minutes. An exothermic reaction will occur.
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After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.
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Reaction with 3-Methylpyrrole: Replace the ice bath and add anhydrous ethylene dichloride to the Vilsmeier reagent. Once the internal temperature is below 5 °C, add a solution of freshly distilled 3-methylpyrrole (1.0 mole) in anhydrous ethylene dichloride dropwise over 1 hour.
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After the addition is complete, replace the ice bath with a heating mantle and stir the mixture at reflux for 15 minutes.
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Hydrolysis: Cool the reaction mixture to 25–30 °C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water. Once the initial exothermic reaction subsides, add the remaining solution rapidly.
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Heat the mixture to reflux for 15 minutes with vigorous stirring to ensure complete hydrolysis of the intermediate iminium salt.
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Work-up and Purification: Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer.
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Extract the aqueous layer three times with diethyl ether.
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Combine the organic layers (ethylene dichloride and ether extracts) and wash them three times with a saturated aqueous sodium carbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvents by rotary evaporation.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 4-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 4-Methyl-1H-pyrrole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
A1: Common impurities may include:
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Unreacted starting materials: Such as 3-methylpyrrole.
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Vilsmeier reagent and its byproducts: Residual N,N-dimethylformamide (DMF) and phosphorus-containing compounds.
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Isomeric byproducts: Although the Vilsmeier-Haack reaction is generally regioselective for the 2-position of pyrroles, small amounts of the 3- and 5-formylated isomers may be present.
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Polymerization products: Pyrroles are susceptible to polymerization, especially under acidic conditions or upon exposure to air and light.
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Solvent residues: From the reaction and workup steps.
Q2: My purified this compound is a colored solid/oil. Is this normal?
A2: Pure this compound is expected to be a solid or liquid. The presence of color, often yellow to brown, can indicate the presence of impurities or degradation products. Exposure to air and light can cause discoloration.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
Q4: Which purification techniques are most effective for this compound?
A4: The most common and effective purification techniques are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities. For thermally stable compounds, vacuum distillation can also be an option.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
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Possible Cause 1: The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.
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Solution: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For pyrrole-2-carbaldehydes, petroleum ether or hexane are often good choices.
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Possible Cause 2: Too much solvent was used during the recrystallization process.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Possible Cause 3: The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect or the product "oiling out".
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the product oils out, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
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Possible Cause 4: Significant loss of product during filtration and washing.
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Solution: Use a pre-chilled solvent to wash the crystals and use a minimal amount.
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Issue 2: Incomplete Separation of Impurities by Column Chromatography
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Possible Cause 1: The chosen eluent system has incorrect polarity.
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Solution: Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for pyrrole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
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Possible Cause 2: The column was not packed properly, leading to channeling.
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Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
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Possible Cause 3: The sample was not loaded correctly.
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Solution: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band.
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Possible Cause 4: Co-elution of the product with an impurity.
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Solution: Try a different solvent system or a different stationary phase (e.g., alumina).
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Data Presentation
The following table summarizes typical data for the purification of pyrrole-2-carbaldehyde derivatives, which can be adapted for this compound.
| Purification Method | Typical Solvent/Eluent System | Expected Purity (%) | Typical Recovery Yield (%) | Reference |
| Recrystallization | Petroleum Ether | >98 | ~85 | |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | >99 | 70-90 |
Note: These values are estimates based on similar compounds and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from the purification of the parent pyrrole-2-carboxaldehyde and is suitable for solid crude products.
Materials:
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Crude this compound
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Petroleum ether (or hexanes)
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Erlenmeyer flask
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of petroleum ether to the flask.
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Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
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If the solid does not fully dissolve, add small portions of hot petroleum ether until a clear solution is obtained.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold petroleum ether.
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Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Chromatography column
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Collection tubes
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TLC plates and developing chamber
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UV lamp
Procedure:
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Prepare the Eluent: Prepare a stock of a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and a higher-polarity eluent (e.g., 80:20 hexanes:ethyl acetate).
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Pack the Column:
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Prepare a slurry of silica gel in the low-polarity eluent.
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Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
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Add a thin layer of sand on top of the silica gel.
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Load the Sample:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Carefully add the sample to the top of the column.
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-
Elute the Column:
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Begin elution with the low-polarity eluent.
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Collect fractions and monitor the separation by TLC.
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Gradually increase the polarity of the eluent by mixing in the higher-polarity eluent to elute the desired compound.
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-
Analyze Fractions:
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Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
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Combine and Concentrate:
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Recrystallization of 4-Methyl-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Methyl-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Failure of Crystals to Form | - Too much solvent was used: The solution is not saturated or supersaturated. - Supersaturation: The solution is stable beyond its saturation point. - Inappropriate solvent: The compound is too soluble in the solvent at all temperatures. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: - Scratching: Gently scratch the inside of the flask with a glass stirring rod at the air-solvent interface. - Seeding: Add a small, pure crystal of this compound to the solution. - Re-evaluate solvent choice: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system may be necessary. |
| "Oiling Out" (Formation of an oil instead of solid crystals) | - High concentration of impurities: Impurities can lower the melting point of the compound. - Cooling too rapidly: The solution becomes supersaturated at a temperature above the compound's melting point. - Inappropriate solvent: The boiling point of the solvent is too high relative to the melting point of the compound. | - Purify the crude product: Consider pre-purification by column chromatography. - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. - Use more solvent: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the oil dissolves, and then cool slowly. - Change the solvent system: Choose a solvent with a lower boiling point or use a mixed solvent system. |
| Low Crystal Yield | - Too much solvent used: A significant amount of the compound remains dissolved in the mother liquor. - Premature crystallization: Crystals form during hot filtration. - Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. - Washing with a solvent at the wrong temperature: Using a warm solvent to wash the crystals will dissolve some of the product. | - Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat the filtration apparatus: Use a pre-warmed filter funnel during hot filtration. If crystals form, redissolve them in a minimal amount of hot solvent and re-filter. - Ensure complete cooling: Allow adequate time for crystallization at room temperature and then in an ice bath. - Use ice-cold solvent for washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | - Inherent color of the compound. - Presence of colored impurities. - Oxidation of the pyrrole ring. | - Decolorize with activated carbon: Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal. Use charcoal sparingly as it can adsorb the desired compound. - Protect from air and light: Pyrroles can be sensitive to oxidation. Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for solvent selection is to use a non-polar or moderately polar solvent. For the parent compound, pyrrole-2-carbaldehyde, petroleum ether has been successfully used.[1] For this compound, hexane has been reported as a suitable recrystallization solvent.[2] A mixed solvent system, such as hexane/ethyl acetate, can also be effective, where the compound is dissolved in a minimal amount of the more soluble solvent (ethyl acetate) and the less soluble solvent (hexane) is added to induce crystallization.
Q2: My compound is a solid or liquid at room temperature. How does this affect recrystallization?
This compound can exist as either a solid or a liquid at room temperature. Its reported melting point is 49-50 °C (recrystallized from hexane).[2] If your crude material is an oil, it is likely due to impurities depressing the melting point. Recrystallization should still be attempted, as the purification process will yield solid crystals.
Q3: How can I determine the best solvent for recrystallization?
To determine the optimal solvent, perform small-scale solubility tests. Place a small amount of your crude compound in several test tubes and add a few drops of different solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Observe the solubility at room temperature and then heat the test tubes to assess solubility at elevated temperatures.
Q4: What should I do if my compound doesn't crystallize even after scratching and seeding?
If crystallization does not occur, it is likely that too much solvent was used. The solution should be concentrated by gently heating to evaporate some of the solvent. If this fails, the solvent can be removed completely under reduced pressure and the recrystallization attempted again with a different solvent or solvent system.
Q5: The color of my crystals is off-white/yellow. Is this normal?
Pyrrole derivatives can be susceptible to oxidation, which can lead to coloration.[2] While pure this compound is expected to be a white to off-white solid, a slight yellow tint may not necessarily indicate significant impurity. However, if the color is dark, treatment with activated charcoal during recrystallization is recommended.
Data Presentation
Physical and Solubility Properties of this compound and Related Compounds
| Property | This compound | Pyrrole-2-carbaldehyde (Parent Compound) |
| Molecular Formula | C₆H₇NO | C₅H₅NO |
| Molecular Weight | 109.13 g/mol | 95.10 g/mol |
| Melting Point | 49-50 °C (from hexane)[2] | 44-45 °C (from petroleum ether)[1] |
| Boiling Point | 226.1 ± 20.0 °C (Predicted)[2] | 217-219 °C[3] |
| Appearance | Solid or liquid | Crystalline low melting solid[3] |
| Storage Temperature | 2-8 °C, under inert gas[2] | 2-8 °C[3] |
| Qualitative Solubility | Soluble in chloroform, dimethyl sulfoxide, and methanol. Insoluble in water.[3] |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol is a general guideline based on the recrystallization of similar pyrrole aldehydes. The choice of solvent and specific volumes may need to be optimized for your particular sample.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., hexane, or a hexane/ethyl acetate mixture)
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Erlenmeyer flask
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Heating source (hot plate or water bath)
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Filter funnel (Büchner or Hirsch)
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Filter paper
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Vacuum flask
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Glass stirring rod
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Ice bath
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., hexane).
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Heating: Gently heat the mixture with stirring until the solid completely dissolves. If using a flammable solvent, use a water bath for heating. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.
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(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a filter funnel and a receiving flask. Quickly filter the hot solution to remove the impurities.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Experimental Workflow for Recrystallization
References
Technical Support Center: Paal-Knorr Pyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis. The widely accepted mechanism involves three key steps:
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Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[1]
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Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[1]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]
References
Technical Support Center: Vilsmeier-Haack Formylation of Methylpyrroles
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the common challenges and side reactions encountered during the Vilsmeier-Haack formylation of methylpyrroles.
Troubleshooting and FAQs
This section addresses specific issues researchers may encounter during the Vilsmeier-Haack formylation of methylpyrrole substrates.
Issue 1: Multiple Products Observed on TLC / Low Yield of Desired Mono-formyl Product
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Q1: My TLC shows multiple spots, and the yield of my desired mono-formylated methylpyrrole is low. What is the likely cause?
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A: The most common cause for this observation is over-formylation, leading to the formation of a di-formylated byproduct. Pyrrole rings, even after mono-formylation, remain highly activated towards electrophilic substitution. This issue is particularly prevalent when an excess of the Vilsmeier reagent is used or if the reaction is allowed to run for too long.[1][2]
-
-
Q2: How can I prevent diformylation and improve the selectivity for the mono-formylated product?
-
A: Controlling the reaction stoichiometry is critical. Start by using a Vilsmeier reagent-to-substrate molar ratio of 1.1:1 to 1.5:1.[1][2] Additionally, consider the order of addition; adding the Vilsmeier reagent dropwise to the methylpyrrole solution can prevent localized high concentrations that favor multiple additions.[1] Finally, closely monitor the reaction's progress by TLC and quench it as soon as the starting material is consumed to avoid the formation of subsequent products.[1]
-
Issue 2: Formation of a Chlorinated Byproduct
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Q1: I've isolated a product with an unexpected mass, and NMR/MS analysis suggests the presence of a chlorine atom on the pyrrole ring. Why is this happening?
-
A: Chlorination is a known side reaction in Vilsmeier-Haack chemistry, especially when using phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent.[1] The chloroiminium salt (Vilsmeier reagent) itself, or other intermediates, can act as a chlorinating agent under certain conditions, leading to products like 5-chloro-methylpyrrole-2-carboxaldehyde.[3]
-
-
Q2: What are the best strategies to minimize or eliminate chlorination?
-
A: Temperature control is the most crucial factor; run the reaction at the lowest effective temperature (e.g., 0 °C to room temperature) to disfavor the chlorination pathway.[1] If the problem persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[4] A prompt and efficient aqueous work-up is also recommended to quickly hydrolyze any reactive chlorine-containing intermediates.[1]
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Issue 3: The Reaction Mixture Turns Dark and Forms a Tarry Residue
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Q1: My reaction has turned into a dark, intractable tar, making product isolation impossible. What causes this polymerization?
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A: Pyrroles are sensitive to acidic conditions and can easily polymerize.[5] This issue is often caused by excessive heat, as the formation of the Vilsmeier reagent and the subsequent formylation can be exothermic.[2][6] Impurities in the starting materials or the use of non-anhydrous solvents can also catalyze decomposition and polymerization pathways.[6]
-
-
Q2: How can I prevent the formation of tar and ensure a clean reaction?
-
A: Maintain strict temperature control throughout the experiment. The preparation of the Vilsmeier reagent should be done in an ice bath (0–10 °C), and the methylpyrrole substrate should also be added slowly at low temperatures.[2][6] Always use high-purity, anhydrous solvents and reagents, as moisture can rapidly decompose the Vilsmeier reagent and lead to side reactions.[2][6] Ensuring all glassware is thoroughly dried before use is also essential.[6]
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Quantitative Data Summary
The stoichiometry of the Vilsmeier reagent relative to the methylpyrrole substrate is a critical parameter influencing product distribution. The following table provides a representative summary of how varying this ratio can impact the yields of mono- and di-formylated products.
| Vilsmeier Reagent : Methylpyrrole Ratio | Typical Mono-formyl Product Yield (%) | Typical Di-formyl Byproduct Yield (%) | Notes |
| 1.1 : 1 | 85% | 5% | Optimal for maximizing mono-formylation.[1] |
| 2.0 : 1 | 60% | 30% | Increased diformylation is observed.[1] |
| 3.0 : 1 | 35% | 55% | Diformylation becomes the major pathway.[1] |
Note: Yields are illustrative and can vary based on the specific methylpyrrole substrate, reaction temperature, and time.
Experimental Protocols
Protocol 1: General Procedure for Mono-formylation of a Methylpyrrole
This protocol is optimized to minimize side reactions and favor the formation of the mono-formylated product.
Materials:
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Methylpyrrole substrate (e.g., 2-Methylpyrrole)
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Sodium Acetate or Sodium Bicarbonate
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Crushed Ice / Deionized Water
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-neck round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[6]
-
Stir the resulting mixture at 0 °C for 30-60 minutes. The reagent may be a colorless to pale yellow solution or a crystalline solid.[1]
-
-
Formylation Reaction:
-
Dissolve the methylpyrrole substrate (1.0 equivalent) in anhydrous DCM.
-
Add the methylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[1][6]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.[6][7]
-
Continue stirring for 1-2 hours, or gently heat (e.g., to reflux) to ensure complete hydrolysis of the intermediate iminium salt.[2]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography or recrystallization to yield the desired methylpyrrole carboxaldehyde.
-
Visualized Workflows and Mechanisms
Diagram 2: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common Vilsmeier-Haack issues.
References
"stability issues with 4-Methyl-1H-pyrrole-2-carbaldehyde under acidic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1H-pyrrole-2-carbaldehyde, focusing on its stability under acidic conditions.
Troubleshooting Guides
This guide addresses common issues encountered during experiments involving this compound in acidic environments, offering potential causes and solutions to minimize degradation and optimize outcomes.
Issue 1: Reaction Mixture Turns Dark/Black, Yielding an Insoluble Precipitate
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Question: My reaction mixture containing this compound in acidic media has turned dark brown or black, and a solid has crashed out. What is happening and how can I prevent this?
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Answer: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring. Pyrroles are known to be unstable in strong acids, leading to the formation of insoluble, often dark-colored polymers. The protonation of the electron-rich pyrrole ring initiates a chain reaction where pyrrole units combine.
Preventative Measures:
-
Control Acidity: Use the mildest acidic conditions possible for your reaction. If feasible, use a weaker acid or a buffered system.
-
Temperature Control: Maintain a low reaction temperature (0 °C or below) to slow down the rate of polymerization.
-
Slow Addition: Add the acid or the pyrrole substrate slowly and in a controlled manner to avoid localized high concentrations of acid.
-
Inert Atmosphere: While not always directly related to acid stability, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be exacerbated by acidic conditions.
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Issue 2: Low Yield of the Desired Product and Formation of Multiple Unidentified Byproducts
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Question: I am getting a very low yield of my target molecule, and my crude NMR/LC-MS shows a complex mixture of products. What are the likely side reactions?
-
Answer: Besides polymerization, acidic conditions can promote other side reactions. The aldehyde group can participate in acid-catalyzed reactions, and the pyrrole ring itself can undergo undesired electrophilic substitution if other electrophiles are present.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of acid or other electrophiles can drive side reactions.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
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Protecting Groups: If the N-H proton is not involved in your desired reaction, consider protecting the pyrrole nitrogen. An N-protected pyrrole is generally more stable towards acid-catalyzed polymerization.
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Issue 3: Discoloration of the Product During Work-up and Purification
-
Question: My reaction seems to have worked, but the product becomes discolored during the aqueous work-up or column chromatography. How can I improve the isolation of a clean product?
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Answer: Residual acid from the reaction can cause degradation of the product during subsequent steps. It is crucial to neutralize the reaction mixture thoroughly and promptly.
Recommended Work-up Protocol:
-
Upon completion, quench the reaction by pouring it into a cold, stirred solution of a weak base, such as sodium bicarbonate or sodium acetate solution.
-
Ensure the aqueous layer is basic (pH > 8) before extraction.
-
Extract the product promptly with an appropriate organic solvent.
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During purification by column chromatography, consider adding a small amount of a non-polar amine (e.g., 0.1-1% triethylamine) to the eluent to prevent degradation on the acidic silica gel.
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Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of this compound in acid?
A1: The instability stems from the high electron density of the pyrrole ring, which makes it susceptible to protonation. Protonation, typically at the C-3 or C-4 position, generates a reactive intermediate that can be attacked by another neutral pyrrole molecule, initiating polymerization.[1][2][3] This process leads to the formation of long-chain polymers and is a common issue with many pyrrole derivatives.
Q2: Are there specific acids that are more problematic than others?
A2: Strong, non-oxidizing acids like hydrochloric acid and sulfuric acid are known to cause rapid polymerization of pyrroles.[1][2] Oxidizing acids such as nitric acid can lead to both polymerization and oxidation of the pyrrole ring, resulting in a more complex mixture of degradation products. Weaker acids or Lewis acids may be more suitable for reactions requiring acidic conditions, but careful optimization is still necessary.
Q3: How should I store this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dark place under an inert atmosphere. Exposure to air, light, and acidic vapors should be minimized.
Q4: Can I use protic solvents for my reaction?
A4: While some reactions in protic solvents may be unavoidable, it's important to be aware that protic solvents can facilitate protonation and subsequent degradation. If possible, use aprotic solvents. If a protic solvent is necessary, ensure it is dry and consider the use of a buffer to control the pH.
Data Summary
| Condition | Acid Type | Temperature | Expected Stability | Primary Degradation Pathway |
| Mild | Weak Organic Acid (e.g., Acetic Acid) | Room Temperature | Moderate | Slow polymerization |
| Moderate | Strong Mineral Acid (e.g., 1M HCl) | 0 °C | Low | Polymerization |
| Harsh | Concentrated Mineral Acid (e.g., conc. H2SO4) | Room Temperature | Very Low | Rapid polymerization and charring |
| Oxidative | Nitric Acid | 0 °C | Very Low | Polymerization and oxidation |
Experimental Protocols
General Protocol for Handling this compound in an Acidic Reaction
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Reaction Setup:
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To a flame-dried flask under an inert atmosphere (N2 or Ar), add a solution of this compound in a suitable anhydrous aprotic solvent (e.g., THF, DCM).
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Cool the solution to the desired reaction temperature (typically 0 °C or below) using an ice-salt or dry ice-acetone bath.
-
-
Reagent Addition:
-
Add the acidic reagent dropwise to the stirred solution of the pyrrole. Monitor the addition rate to maintain the desired temperature.
-
Alternatively, if the substrate is more stable, add the pyrrole solution dropwise to a cooled solution of the acid.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, pour the cold reaction mixture into a vigorously stirred, cold (0 °C) aqueous solution of a weak base (e.g., saturated sodium bicarbonate).
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Continue stirring until gas evolution ceases and the pH of the aqueous layer is > 8.
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Separate the organic layer and extract the aqueous layer with the reaction solvent or another suitable organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. To prevent degradation on the column, consider deactivating the silica gel by pre-treating it with a solution of the eluent containing 1% triethylamine, followed by flushing with the eluent.
-
Visualizations
Caption: Acid-catalyzed polymerization of this compound.
Caption: Recommended workflow for reactions with this compound.
References
"optimizing temperature for the synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde, with a focus on optimizing the reaction temperature via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methylpyrrole. This reaction utilizes a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring. For pyrrole derivatives, formylation generally occurs at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom.
Q2: How does reaction temperature influence the synthesis of this compound?
A2: Reaction temperature is a critical parameter in the Vilsmeier-Haack reaction and can significantly impact the yield and purity of the final product. The optimal temperature is substrate-dependent and can range from below 0°C to 80°C.[1] For activated pyrroles like 3-methylpyrrole, careful temperature control is necessary to prevent side reactions such as polymerization and the formation of isomeric byproducts.
Q3: What are the potential side products, and how can their formation be minimized?
A3: The primary potential side product is the isomeric 3-methyl-1H-pyrrole-5-carbaldehyde. Elevated temperatures can sometimes lead to a decrease in regioselectivity. Polymerization of the starting material or product can also occur, especially at higher temperatures. To minimize these side reactions, it is crucial to maintain low temperatures during the formation of the Vilsmeier reagent and the initial addition of the pyrrole substrate.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Decomposition of Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. | - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents. |
| Incorrect Reaction Temperature: The reaction may not have reached the necessary activation energy, or the temperature may be too high, leading to decomposition. | - Maintain a low temperature (0-10°C) during the formation of the Vilsmeier reagent and the addition of 3-methylpyrrole.[2]- After the initial addition, the reaction temperature can be gradually increased to room temperature or slightly warmed (40-60°C) to drive the reaction to completion.[2] Monitor progress by TLC. | |
| Formation of a Dark Tar-like Substance | Polymerization: Pyrrole and its derivatives can be prone to polymerization, especially at elevated temperatures or in the presence of strong acids. | - Strictly control the temperature, especially during the exothermic formation of the Vilsmeier reagent and the addition of the pyrrole.[2]- Ensure slow, dropwise addition of reagents with efficient stirring to dissipate heat. |
| Presence of Isomeric Byproducts | Loss of Regioselectivity: Higher reaction temperatures can lead to the formation of the undesired 3-methyl-1H-pyrrole-5-carbaldehyde isomer. | - Maintain a lower reaction temperature throughout the addition and reaction phases.- Purification by column chromatography may be necessary to separate the isomers. |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - After the initial low-temperature addition, allow the reaction to stir at room temperature for a sufficient period (e.g., 2-4 hours) or gently heat to 40-60°C.[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion. |
Experimental Protocols
Vilsmeier-Haack Formylation of 3-Methylpyrrole
This protocol is a general guideline and may require optimization.
Materials:
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3-Methylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
1,2-Dichloroethane, anhydrous
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Sodium acetate trihydrate
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).
-
Cool the flask to 0-10°C using an ice bath.
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Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature within the specified range.
-
After the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes.
-
-
Formylation Reaction:
-
Cool the freshly prepared Vilsmeier reagent back to 0-5°C.
-
Add anhydrous 1,2-dichloroethane to the flask.
-
Prepare a solution of 3-methylpyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane.
-
Add the 3-methylpyrrole solution dropwise to the Vilsmeier reagent, ensuring the temperature remains below 10°C.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to 40-60°C for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
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Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium acetate trihydrate in water to quench the reaction.
-
Heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
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After cooling, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Data Presentation
Table 1: Temperature Parameters for Vilsmeier-Haack Formylation of Substituted Pyrroles
| Reaction Stage | Temperature Range (°C) | Rationale |
| Vilsmeier Reagent Formation | 0 - 10 | The formation of the Vilsmeier reagent is highly exothermic and requires cooling to prevent decomposition.[2] |
| Substrate (Pyrrole) Addition | 0 - 5 | Maintaining a low temperature during the addition of the electron-rich pyrrole is critical to control the reaction rate and prevent polymerization.[2] |
| Reaction Progression | Room Temperature to 40 - 60 | Gentle heating may be required to drive the reaction to completion after the initial exothermic phase.[2] |
| Hydrolysis | Reflux | Heating during the aqueous work-up ensures the complete conversion of the intermediate iminium salt to the final aldehyde product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision-making for optimizing the synthesis.
References
Technical Support Center: Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde, primarily via the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification stages of the this compound synthesis.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in pyrrole synthesis can often be attributed to several critical factors:
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Purity of Starting Materials: Impurities in the 3-methylpyrrole starting material or reagents can lead to unwanted side reactions. It is advisable to use freshly purified reagents.[1]
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Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and should be prepared fresh for each reaction. Ensure that the DMF and POCl₃ are of high purity and anhydrous. The formation of the reagent is exothermic and requires careful temperature control (typically 0-10 °C).
-
Presence of Moisture: The Vilsmeier-Haack reaction is sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
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Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during the workup. Ensure vigorous stirring and sufficient time after the addition of the aqueous base. Some procedures recommend a brief period of reflux after adding the aqueous base to ensure complete hydrolysis.[2][3]
-
Issue 2: Formation of a Significant Amount of Di-formylated Byproduct
-
Question: I am observing a significant amount of a di-formylated byproduct in my crude product mixture. How can I minimize its formation?
-
Answer: Over-formylation is a common issue, especially with electron-rich pyrroles. The following parameters are key to controlling this side reaction:
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Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the 3-methylpyrrole substrate. An excess of the Vilsmeier reagent will promote di-formylation. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate is a good starting point for optimization.
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the pyrrole substrate, rather than the other way around, can sometimes help to avoid localized high concentrations of the reagent.
-
Reaction Temperature: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and improve selectivity.
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Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.
-
Issue 3: Presence of Chlorinated Byproducts
-
Question: My analysis shows the presence of a chlorinated byproduct. What is the cause and how can I prevent it?
-
Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent.
-
Reaction Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.
-
Workup Procedure: Ensure that the aqueous workup is performed promptly and efficiently to hydrolyze the intermediate iminium salt and minimize the contact time with any remaining reactive chlorine species.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the Vilsmeier reagent?
A1: The Vilsmeier reagent, which is a chloroiminium salt, is often described as colorless or a white solid. However, it is common for it to appear as a yellow or orange solution or suspension due to minor impurities in the starting materials (DMF and POCl₃). The development of a dark red color is often observed upon the addition of the pyrrole to the reagent.
Q2: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?
A2: The primary safety concerns involve the reagents used. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic gases. N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen. The reaction to form the Vilsmeier reagent is exothermic and requires careful temperature control. The quenching step with water or a basic solution is also highly exothermic and must be performed with caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Q3: How should the reaction be quenched during the workup?
A3: The reaction mixture should be quenched by slowly and carefully pouring it into a vigorously stirred mixture of ice and an aqueous basic solution. Common bases used for this purpose include sodium acetate, sodium carbonate, and sodium hydroxide.[2][3][4] This step is highly exothermic and should be performed with caution in an ice bath to control the temperature.
Q4: My product seems to be water-soluble. How can I improve extraction efficiency?
A4: If the product has significant water solubility, extraction with a non-polar organic solvent may be inefficient. You can try extracting with a more polar solvent like ethyl acetate. Additionally, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
Q5: What is the best method to purify the final product?
A5: The most common methods for purifying this compound are column chromatography on silica gel or recrystallization.[3][4] For recrystallization, a solvent system like petroleum ether can be effective.[3]
Experimental Protocols
Detailed Workup Procedure for this compound Synthesis
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Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0-5 °C in an ice bath. In a separate, larger flask, prepare a vigorously stirred solution of sodium acetate trihydrate (approximately 5-6 equivalents relative to the starting pyrrole) in ice-water. Slowly and carefully pour the reaction mixture into the stirred sodium acetate solution. The addition should be done at a rate that maintains the temperature of the quenching mixture below 20 °C.
-
Hydrolysis: After the addition is complete, continue to stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt. Some protocols suggest gently heating the mixture to reflux for 15 minutes after the initial quench to drive the hydrolysis to completion.[3]
-
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or ether).
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Washing: Combine all the organic layers. Wash the combined organic phase sequentially with water and then with a saturated sodium carbonate solution to neutralize any remaining acid. Finally, wash with brine to aid in the removal of water.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by either column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., petroleum ether) to yield pure this compound.
Data Presentation
Table 1: Illustrative Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
This table summarizes the potential impact of the Vilsmeier reagent to substrate ratio on the product distribution for a generic activated pyrrole. This data is illustrative and should be used as a guideline for reaction optimization.
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Visualizations
Caption: Workflow for the workup and purification of this compound.
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
References
"preventing polymerization of pyrrole derivatives during reaction"
Welcome to the Technical Support Center for the Synthesis of Pyrrole Derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of pyrrole derivatives during chemical reactions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black, and I'm observing a significant amount of insoluble material. What is happening?
A1: The formation of a dark, tarry, or insoluble substance is a common indicator of pyrrole polymerization.[1] Pyrroles are electron-rich aromatic compounds that are susceptible to both acid-catalyzed and oxidative polymerization.[2][3] This side reaction can significantly lower the yield of your desired product and complicate purification.
Q2: What are the primary causes of unwanted pyrrole polymerization during a reaction?
A2: Several factors can induce the polymerization of pyrrole and its derivatives:
-
Acidic Conditions: Strong acids can protonate the pyrrole ring, making it highly reactive and prone to polymerization.[3][4] Even weakly acidic conditions can sometimes be problematic.
-
Oxidizing Agents: The presence of oxidants, including air (oxygen), can lead to the formation of radical cations that initiate polymerization.[4][5]
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of polymerization, often leading to a complex mixture of products and a lower yield of the desired compound.[1]
-
Light Exposure: In some cases, exposure to light can be sufficient to initiate the polymerization of pyrrole.[4]
Q3: How can I prevent or minimize the polymerization of my pyrrole derivative?
A3: Preventing polymerization involves carefully controlling the reaction conditions and, if necessary, protecting the pyrrole nitrogen. Key strategies include:
-
Control of pH: Whenever possible, maintain neutral or slightly basic reaction conditions. If an acid catalyst is required, use the mildest acid possible and the lowest effective concentration.[6]
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by atmospheric oxygen.
-
Temperature Control: Maintain the lowest effective temperature for your reaction. Lowering the temperature can significantly reduce the rate of polymerization.[1]
-
Use of Protecting Groups: Protecting the pyrrole nitrogen with an electron-withdrawing group can significantly decrease the electron density of the ring, making it less susceptible to electrophilic attack and subsequent polymerization.[1]
Q4: What are the most effective protecting groups for the pyrrole nitrogen to prevent polymerization?
A4: Electron-withdrawing groups are highly effective at stabilizing the pyrrole ring. The most commonly used protecting groups include:
-
Sulfonyl Groups (e.g., Tosyl, Ts): These are very effective due to their strong electron-withdrawing nature.[1]
-
Alkoxycarbonyl Groups (e.g., Boc, Cbz): These also reduce the reactivity of the pyrrole ring and are widely used.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): This group is also an effective protecting group that can be removed under mild conditions.[7]
The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.
Troubleshooting Guides
Issue 1: Polymerization in Acid-Catalyzed Reactions (e.g., Paal-Knorr Synthesis)
Symptom: Low yield of the desired pyrrole, with the formation of a dark, insoluble byproduct. In some cases, a furan byproduct may also be observed.[6]
Troubleshooting Steps:
-
Assess Acidity: Strongly acidic conditions (pH < 3) favor both polymerization and the formation of furan byproducts in the Paal-Knorr synthesis.[6]
-
Modify pH:
-
Lower Temperature: High temperatures can promote polymerization. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[1]
-
Use a Milder Catalyst: If a catalyst is necessary, consider using a milder Lewis or Brønsted acid.
Issue 2: Product Degradation and Polymerization During Workup or Purification
Symptom: The desired product appears to form during the reaction (e.g., by TLC analysis), but is lost during aqueous workup or column chromatography, often accompanied by the formation of dark-colored materials.
Troubleshooting Steps:
-
Neutralize Promptly: If the reaction was conducted under acidic conditions, ensure that the reaction mixture is thoroughly neutralized before and during the workup.
-
Avoid Acidic Chromatography Conditions: When purifying by column chromatography, avoid using acidic eluents. The silica gel itself can be slightly acidic; consider neutralizing it by pre-treating with a base like triethylamine.
-
Protect the Pyrrole: If the pyrrole derivative is particularly sensitive, consider protecting the nitrogen with a suitable group (see Q4 and Table 2) before proceeding with further transformations or purification.
Quantitative Data
The formation of byproducts, including polymers, is highly dependent on reaction conditions. Below is a summary of how pH can influence the outcome of the Paal-Knorr synthesis, illustrating the importance of controlling reaction parameters.
Table 1: Influence of pH on Product Distribution in Paal-Knorr Synthesis
| pH Range | Predominant Product | Rationale |
| < 3 | Furan | Strongly acidic conditions favor the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. The amine nucleophile may be protonated and less reactive.[6][8] |
| > 3 (Weakly Acidic to Neutral) | Pyrrole | These conditions favor the nucleophilic attack of the amine on the dicarbonyl compound, leading to the formation of the pyrrole ring.[6][8] |
Protecting Group Selection
The selection of an appropriate N-protecting group is crucial for preventing polymerization and for the overall success of a synthetic route.
Table 2: Comparison of Common N-Protecting Groups for Pyrroles
| Protecting Group | Abbreviation | Stability | Common Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to base, catalytic hydrogenation. Labile to strong acids. | Trifluoroacetic acid (TFA) in CH₂Cl₂.[9] |
| Benzyloxycarbonyl | Cbz | Stable to acid and base. Cleaved by catalytic hydrogenation. | H₂, Pd/C. |
| Tosyl (p-toluenesulfonyl) | Ts | Stable to a wide range of conditions, including strong acids and some oxidizing/reducing agents. | Strong base (e.g., NaOH, KOH), reducing agents (e.g., SmI₂). |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to bases, nucleophiles, and catalytic hydrogenation. Labile to fluoride ions and strong acids. | Tetrabutylammonium fluoride (TBAF), strong Lewis acids (e.g., MgBr₂).[10][11] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Pyrrole
This protocol describes a general method for the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Pyrrole derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrole derivative and a catalytic amount of DMAP in anhydrous acetonitrile.
-
Bubble nitrogen gas through the solution for 10 minutes.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-Boc protected pyrrole.
Protocol 2: General Procedure for the Deprotection of N-SEM-Protected Pyrroles
This protocol provides a method for the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group under mild conditions.[10]
Materials:
-
N-SEM-protected pyrrole derivative
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the N-SEM-protected pyrrole and dissolve it in anhydrous DMF.
-
Add tetramethylethylenediamine and then the TBAF solution.
-
Attach a reflux condenser and heat the reaction mixture (e.g., to 45 °C) under a nitrogen atmosphere.
-
Monitor the reaction for completion by TLC or LCMS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Acid-catalyzed polymerization of pyrrole derivatives.
Caption: A logical workflow for troubleshooting polymerization issues.
Caption: A guide for choosing an appropriate N-protecting group.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most prevalent and scalable method for the formylation of electron-rich pyrroles, such as 3-methylpyrrole, to produce this compound.[1] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3]
Q2: What are the primary safety concerns when performing a large-scale Vilsmeier-Haack reaction?
A2: The primary safety concerns revolve around the highly reactive and hazardous nature of the reagents. Phosphorus oxychloride (POCl₃) is toxic, corrosive, and reacts violently with water, releasing significant heat and toxic fumes. The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic reaction that requires careful temperature control to prevent a runaway reaction. The quenching step, where the reaction mixture is neutralized, is also highly exothermic and must be performed with extreme caution, especially at scale. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a flame-retardant lab coat.
Q3: How does the methyl group on the pyrrole ring influence the Vilsmeier-Haack reaction?
A3: The methyl group at the 3-position of the pyrrole ring is an electron-donating group, which activates the ring towards electrophilic substitution. Formylation of 3-substituted pyrroles generally occurs at the adjacent C2 or C5 position. Due to steric hindrance from the methyl group, formylation is highly favored at the C5 position, leading to the desired this compound. However, the regioselectivity can be influenced by the reaction conditions.
Q4: What are the common byproducts in this synthesis, and how can they be minimized?
A4: The most common byproducts are polymers and diformylated products. Polymerization can be minimized by maintaining a low reaction temperature and avoiding excessive acidity. Diformylation can be controlled by using a precise stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole).[1]
Q5: Are there alternative synthetic routes for preparing this compound?
A5: Yes, an alternative two-step method involves the alkylation of pyrrole-2-carbaldehyde at the 4-position. This process typically involves reacting pyrrole-2-carbaldehyde with an appropriate methylating agent in the presence of a catalyst.[4] This can be a useful strategy if the starting pyrrole-2-carbaldehyde is readily available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent. | Ensure all glassware is flame-dried. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[5] |
| Low Reactivity of Substrate: Insufficient activation of the pyrrole ring. | While 3-methylpyrrole is generally reactive, ensure the starting material is pure. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a modest increase in temperature (e.g., to room temperature or slightly above) after the initial addition.[1] | |
| Formation of a Tarry, Intractable Mixture | Polymerization: Excessive acidity or high reaction temperatures can lead to the polymerization of the electron-rich pyrrole. | Maintain strict temperature control, especially during the addition of POCl₃ and the pyrrole. Quench the reaction mixture promptly upon completion. |
| Presence of Multiple Products in the Crude Mixture | Diformylation: Use of excess Vilsmeier reagent. | Carefully control the stoichiometry of the Vilsmeier reagent, using no more than 1.5 equivalents.[1] |
| Formation of Regioisomers: While formylation is favored at the 5-position, small amounts of other isomers may form under certain conditions. | Optimize the reaction temperature and addition rate. Purification by column chromatography is typically effective in separating isomers. | |
| Difficulties in Product Isolation/Purification | Product is Water Soluble: The product may have some solubility in the aqueous phase during workup. | Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility and improve extraction efficiency. |
| Emulsion Formation During Extraction: The presence of polymeric materials can lead to the formation of stable emulsions. | Add a small amount of a different organic solvent or filter the entire mixture through a pad of celite to break the emulsion. |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 3-Methylpyrrole (Adapted for Scale-Up)
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles.[1] All operations should be conducted in a well-ventilated fume hood with appropriate PPE.
Materials:
-
3-Methylpyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium acetate trihydrate or Sodium bicarbonate
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 3-methylpyrrole (1.0 equivalent) in anhydrous DCM or DCE.
-
Add the 3-methylpyrrole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Hydrolysis:
-
Upon completion, cool the reaction mixture back down to 0-5 °C in an ice bath.
-
In a separate large vessel, prepare a vigorously stirred solution of sodium acetate trihydrate (4-5 equivalents) or sodium bicarbonate in water and ice.
-
Slowly and carefully quench the reaction mixture by adding it to the aqueous basic solution. This step is highly exothermic and will release gas. Ensure the addition rate is controlled to keep the temperature of the quenching mixture below 20 °C.
-
After the addition is complete, continue stirring for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with additional DCM or ethyl acetate (2-3 times).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data Summary (Typical Ranges)
| Parameter | Value | Notes |
| Stoichiometry (POCl₃:DMF:Pyrrole) | 1.1 : 1.2 : 1.0 | A slight excess of the Vilsmeier reagent is typically used. |
| Vilsmeier Reagent Formation Temp. | 0–5 °C | Highly exothermic; strict temperature control is crucial. |
| Pyrrole Addition Temperature | 0–10 °C | Helps to control the reaction rate and prevent polymerization. |
| Reaction Temperature (Post-Addition) | Room Temperature | Gentle heating may be required for less reactive substrates, but is often not necessary for 3-methylpyrrole. |
| Reaction Time | 2–4 hours | Monitor by TLC for completion. |
| Typical Yield | 70-85% | Yield can vary based on scale and purity of reagents. |
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Column Chromatography of Polar Pyrrole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of polar pyrrole compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Troubleshooting Guide & FAQs
Issue 1: My polar pyrrole compound is streaking or tailing on the TLC plate and column.
-
Question: What causes streaking and tailing, and how can I prevent it?
-
Answer: Streaking and tailing are common issues when purifying polar compounds like pyrroles on silica gel.[1] This is often due to strong interactions between the polar pyrrole ring and the acidic silanol groups on the silica surface.[1][2] Here are several strategies to mitigate this:
-
Solvent System Modification:
-
Increase Polarity: Gradually increasing the proportion of the polar solvent in your eluent can improve the solubility of your compound and reduce its interaction with the stationary phase.[2]
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent.[1][2] A few drops of ammonium hydroxide in the polar solvent component can also be effective.[1]
-
-
Stationary Phase Selection:
-
Alternative Sorbents: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds.[1][2]
-
Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]
-
Reversed-Phase Chromatography: For highly polar pyrrole derivatives, reversed-phase (C18) chromatography is a suitable alternative.[2]
-
-
Issue 2: I am observing poor separation between my desired pyrrole and an impurity.
-
Question: How can I improve the resolution between my compound and a closely eluting impurity?
-
Answer: Achieving good resolution is crucial for obtaining a pure compound. Consider the following approaches:
-
Optimize the Solvent System:
-
Test Varying Polarities: Run a series of TLC plates with different solvent system polarities to find the optimal separation. Aim for an Rf value of approximately 0.2-0.3 for your desired compound.[3]
-
Ternary Solvent Systems: Introducing a third solvent can sometimes significantly improve selectivity. For example, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture might enhance separation.[2]
-
-
Employ Gradient Elution: For column chromatography, using a solvent gradient where the polarity of the eluent is gradually increased during the separation can be highly effective in resolving compounds with different polarities.[1][2]
-
Adjust Flow Rate: A slower flow rate allows for more equilibration time between the stationary and mobile phases, which can lead to better separation. However, an excessively slow rate may cause band broadening due to diffusion.[4]
-
Column Dimensions: A longer and narrower column provides more surface area for interaction and can improve resolution.[5]
-
Issue 3: My pyrrole compound appears to be decomposing on the silica gel column.
-
Question: What are my options if my compound is unstable on silica gel?
-
Answer: Decomposition on silica gel is a known issue for acid-sensitive pyrrole derivatives due to the acidic nature of the stationary phase.[2][6]
-
Deactivate the Silica Gel: Neutralize the acidic silica by adding a small amount of a base, such as triethylamine (0.1-1%), to your eluent.[2]
-
Use an Alternative Stationary Phase: Consider a less acidic stationary phase like neutral alumina or bonded phases such as diol or cyano.[2]
-
Minimize Contact Time: Use flash chromatography with sufficient pressure to ensure rapid elution and minimize the time your compound spends on the column.[3]
-
Alternative Purification Methods: If decomposition persists, explore non-chromatographic techniques like recrystallization or distillation.[2]
-
Issue 4: My polar pyrrole compound will not elute from the column, even with a highly polar solvent system.
-
Question: What should I do if my compound is irreversibly adsorbed to the stationary phase?
-
Answer: This indicates a very strong interaction between your compound and the stationary phase.
-
Switch to a Different Stationary Phase: If your compound is extremely polar, normal-phase chromatography on silica may not be suitable. Reversed-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a more appropriate method.[1]
-
Check for Decomposition: It's possible your compound has decomposed on the column. Perform a small-scale stability test on a TLC plate by spotting your compound, letting it sit for an hour, and then eluting it to see if new spots have formed.[1][6]
-
Data Presentation: Solvent Systems for Polar Pyrrole Chromatography
The selection of an appropriate solvent system is critical for the successful separation of polar pyrrole compounds. The following tables provide examples of solvent systems and their observed retention factors (Rf) for various pyrrole derivatives on silica gel TLC. A good starting point for column chromatography is a solvent system that provides an Rf value between 0.2 and 0.4 for the compound of interest.[2]
Table 1: TLC Solvent Systems for Pyrrole Derivatives on Silica Gel
| Pyrrole Derivative Class | Solvent System (v/v) | Typical Rf Range | Notes |
| Simple N-aryl pyrroles | Hexane:Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.7 | Increasing the proportion of ethyl acetate increases the Rf value.[2] |
| Pyrrole-2-carboxylates | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.5 | A small amount of methanol is often necessary to elute these polar compounds.[2] |
| N-Tosylpyrroles | Petroleum Ether:Ethyl Acetate (19:1) | 0.2 - 0.4 | Effective for many substituted N-tosylpyrroles.[2] |
| Highly Polar Pyrroles | Dichloromethane with 1-10% of (10% NH₄OH in Methanol) | Variable | A good starting point for very polar compounds that remain at the baseline with standard solvents.[7] |
Table 2: Stationary and Mobile Phase Recommendations for HPLC of Polar Pyrroles
| Compound Polarity | Stationary Phase | Mobile Phase | Notes |
| Moderately Polar | Silica, Diol, Cyano | Hexane:Isopropanol or Hexane:Ethanol | Normal phase HPLC can be effective for isomers and polar compounds.[2] |
| Highly Polar | C18 or C8 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic Acid | The choice of organic modifier and acidic additive can be optimized for the best resolution. Adjusting the mobile phase pH can significantly impact the retention of ionizable pyrroles.[2][8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Moderately Polar Pyrrole Derivative
-
Solvent System Selection:
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexanes).[9]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[9]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent loading.[4]
-
Wash the packed column with the initial eluent until the silica bed is stable. Never let the solvent level drop below the top of the silica.[10]
-
-
Sample Loading:
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If necessary, perform a gradient elution by gradually increasing the percentage of the polar solvent to elute more strongly retained compounds.[2]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Neutralizing Acidic Silica Gel for Sensitive Pyrrole Compounds
For pyrrole derivatives that are prone to decomposition on standard silica gel, deactivating the stationary phase is recommended.
-
Prepare the Column:
-
Pack a silica gel column as described in Protocol 1.
-
-
Prepare Deactivating Solvent:
-
Deactivation Flush:
-
Equilibration Flush:
-
Flush the column with 1-2 column volumes of your regular eluent (without triethylamine) to remove any excess base.[3]
-
-
Proceed with Chromatography:
-
The column is now neutralized and ready for sample loading and elution as described in Protocol 1.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for polar pyrrole column chromatography.
Caption: Impact of mobile phase polarity on elution in normal-phase chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. google.com [google.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
Spectroscopic Characterization of 4-Methyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide Using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the characterization of 4-Methyl-1H-pyrrole-2-carbaldehyde using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values and compares them with experimental data from structurally similar pyrrole derivatives. This comparative approach offers a robust framework for the identification and structural elucidation of this compound and related compounds, which are valuable scaffolds in medicinal chemistry.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and compare them with the experimental data for Pyrrole-2-carbaldehyde and 1-Methyl-1H-pyrrole-2-carbaldehyde. The chemical shifts are highly sensitive to the electronic environment of the nuclei, and the variations observed are directly attributable to the nature and position of the substituents on the pyrrole ring.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Compound | Solvent | CHO (s) | H-3 (d) | H-5 (d) | H-4 (t) / H-4 region | CH₃ (s) | NH (br s) |
| This compound (Predicted) | CDCl₃ | ~9.50 | ~6.85 | ~6.95 | - | ~2.10 | ~9.70 |
| Pyrrole-2-carbaldehyde[1] | CDCl₃ | 9.50 | 7.01 | 7.19 | 6.34 | - | 10.8 |
| 1-Methyl-1H-pyrrole-2-carbaldehyde[2] | - | 9.45 | 6.90 | 6.85 | 6.17 | 3.89 (N-CH₃) | - |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Compound | Solvent | C=O | C-2 | C-5 | C-3 | C-4 | CH₃ |
| This compound (Predicted) | CDCl₃ | ~179.0 | ~133.0 | ~125.0 | ~122.0 | ~120.0 | ~13.0 |
| Pyrrole-2-carbaldehyde | - | 178.9 | 132.5 | 124.7 | 120.9 | 111.9 | - |
| 1-Methyl-1H-pyrrole-2-carbaldehyde[3] | - | 179.3 | 132.8 | 129.8 | 120.4 | 110.1 | 34.9 (N-CH₃) |
Performance Comparison: IR Spectroscopy
The characteristic vibrational frequencies in the IR spectrum provide a fingerprint of the functional groups present in the molecule. The table below compares the predicted IR absorption bands for this compound with the experimental data for the parent compound, Pyrrole-2-carbaldehyde.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted for this compound | Experimental for Pyrrole-2-carbaldehyde[4][5] | Vibration Mode |
| N-H Stretch | ~3300 (broad) | 3290 (broad) | Stretching |
| C-H Stretch (Aromatic) | ~3100 | 3120 | Stretching |
| C-H Stretch (Aliphatic) | ~2920 | - | Stretching |
| C=O Stretch (Aldehyde) | ~1665 | 1668 | Stretching |
| C=C Stretch (Pyrrole) | ~1550, ~1470 | 1555, 1475 | Ring Stretching |
| C-N Stretch | ~1350 | 1358 | Stretching |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean NMR tube.
-
Internal Standard: Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.[6] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation:
-
FT-IR Spectrometer with a detector such as a deuterated triglycine sulfate (DTGS) detector.
-
Sample holder (e.g., KBr plates, ATR crystal).
Procedure (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[8]
-
Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
-
-
Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹).
-
Correlate the observed bands with the functional groups present in the molecule (e.g., N-H, C=O, C=C).
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and IR spectroscopy.
References
- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 2. N-Methylpyrrole-2-carboxaldehyde(1192-58-1) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrole-2-carboxaldehyde(1003-29-8) IR Spectrum [chemicalbook.com]
- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
Confirming the Structure of 4-Methyl-1H-pyrrole-2-carbaldehyde: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 4-Methyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. By presenting supporting experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a practical reference for the unambiguous identification and characterization of this compound. For comparative purposes, data for the parent compound, Pyrrole-2-carbaldehyde, is also provided.
Spectroscopic Data Comparison
The structural elucidation of this compound is definitively achieved through the combined application of several spectroscopic methods. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses for both the target compound and the reference compound, Pyrrole-2-carbaldehyde.
Table 1: ¹H NMR Spectral Data
¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. The data below was obtained in a deuterated solvent, and chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aldehyde (-CHO) | ~9.5 | Singlet | - |
| Pyrrole H-5 | ~7.0-7.2 | Singlet (or narrow multiplet) | - | |
| Pyrrole H-3 | ~6.8-7.0 | Singlet (or narrow multiplet) | - | |
| Methyl (-CH₃) | ~2.1-2.3 | Singlet | - | |
| Pyrrole N-H | Broad singlet | - | ||
| Pyrrole-2-carbaldehyde | Aldehyde (-CHO) | 9.570 | Singlet | - |
| Pyrrole H-5 | 7.235 | Multiplet | J = 1.48, 2.95 Hz | |
| Pyrrole H-3 | 7.028 | Multiplet | J = 3.84, 1.48 Hz | |
| Pyrrole H-4 | 6.308 | Multiplet | J = 3.84, 2.37 Hz | |
| Pyrrole N-H | 11.409 | Broad singlet | - |
Note: The ¹H NMR data for Pyrrole-2-carbaldehyde is from a spectrum recorded in acetone-d₆.[1] The data for this compound is estimated based on spectral data for similar compounds.
Table 2: ¹³C NMR Spectral Data
¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Chemical shifts (δ) are reported in ppm relative to TMS.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Aldehyde (-CHO) | ~178-180 |
| Pyrrole C-2 | ~132-134 | |
| Pyrrole C-5 | ~124-126 | |
| Pyrrole C-4 | ~120-122 | |
| Pyrrole C-3 | ~110-112 | |
| Methyl (-CH₃) | ~12-14 | |
| Pyrrole-2-carbaldehyde | Aldehyde (-CHO) | 179.3 |
| Pyrrole C-2 | 132.5 | |
| Pyrrole C-5 | 124.7 | |
| Pyrrole C-3 | 121.3 | |
| Pyrrole C-4 | 110.8 |
Note: The ¹³C NMR data for this compound is estimated based on known substituent effects on the pyrrole ring.
Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Compound | Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| This compound | N-H | Stretch | 3200-3400 | Medium, Broad |
| C-H (aromatic/alkene) | Stretch | 3000-3100 | Medium | |
| C-H (alkane) | Stretch | 2850-2960 | Medium | |
| C=O (aldehyde) | Stretch | 1650-1680 | Strong | |
| C=C (pyrrole ring) | Stretch | 1400-1600 | Medium-Strong | |
| Pyrrole-2-carbaldehyde | N-H | Stretch | ~3250 | Broad |
| C=O (aldehyde) | Stretch | ~1660 | Strong | |
| C=C (pyrrole ring) | Stretch | ~1540, 1420 | Strong |
Table 4: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its overall structure.
| Compound | Molecular Formula | Molecular Weight | [M]+• (m/z) | Key Fragment Ions (m/z) |
| This compound | C₆H₇NO | 109.13 | 109 | 108 ([M-H]⁺), 80 ([M-CHO]⁺), 53 |
| Pyrrole-2-carbaldehyde | C₅H₅NO | 95.10 | 95 | 94 ([M-H]⁺), 66 ([M-CHO]⁺), 39 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural confirmation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard instrument parameters.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hz.
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H NMR spectrum.
-
Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Sample Preparation (Thin Film):
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H, C-H, C=O, and C=C functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile organic solvent.
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.
-
For direct infusion, prepare a dilute solution of the sample in an appropriate solvent.
Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge (m/z) ratio.
-
The mass spectrum is recorded, showing the relative abundance of each ion.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using the described analytical techniques is illustrated in the following workflow diagram.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
Elemental Analysis of 4-Methyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, accurate characterization of novel organic compounds is paramount. This guide provides a comparative overview of the elemental analysis of 4-Methyl-1H-pyrrole-2-carbaldehyde and contrasts this classical technique with modern spectroscopic methods.
Theoretical Elemental Composition
The molecular formula for this compound is C₆H₇NO. Based on this, the theoretical elemental composition can be calculated and is presented in Table 1. This data serves as the benchmark for experimental results obtained from elemental analysis.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 66.04 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 6.47 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 12.84 |
| Oxygen | O | 15.999 | 1 | 15.999 | 14.66 |
| Total | 109.128 | 100.00 |
Table 1: Theoretical Elemental Composition of this compound.
Experimental Protocol: CHN Elemental Analysis
Combustion analysis is the most common method for determining the elemental composition of organic compounds.[1]
Principle: A sample is combusted in an oxygen-rich environment at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the original sample.[1][2][3]
Instrumentation: A CHN Elemental Analyzer is utilized for this process.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of this compound is placed in a tin capsule.
-
Combustion: The capsule is introduced into a combustion tube heated to approximately 1000°C in the presence of a constant flow of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).[2][4]
-
Reduction: The combustion gases are passed through a reduction tube containing heated copper to convert any nitrogen oxides back to N₂.
-
Separation: The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual components.
-
Detection: A thermal conductivity detector measures the concentration of each gas.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Expected Results: For a pure sample of this compound, the experimental results from CHN analysis should be in close agreement (typically within ±0.4%) with the theoretical values presented in Table 1.
Comparison with Alternative Analytical Techniques
While elemental analysis is crucial for confirming the empirical formula of a compound, it provides limited information about its molecular structure. Spectroscopic techniques are essential for a more complete characterization.
| Technique | Information Provided | Advantages | Disadvantages |
| Elemental Analysis | Provides the mass percentages of C, H, N, and O, which helps in determining the empirical formula.[1][5] | - Fast, simple, and inexpensive.[5]- Essential for confirming the purity of a new compound.[6][7] | - Destructive technique.- Provides no information about molecular structure or functional groups. |
| NMR Spectroscopy | Gives detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.[8][9][10] | - Non-destructive.[9][11]- Provides comprehensive structural elucidation.[9][12] | - Requires a larger sample size compared to mass spectrometry.[9]- Lower sensitivity.[9][12]- Expensive instrumentation.[11][12] |
| Mass Spectrometry | Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.[8][13][14] | - High sensitivity, requiring a very small sample size.[13][15]- Can determine the precise molecular formula with high-resolution mass spectrometry (HRMS).[8] | - Can be destructive depending on the ionization method.- May not distinguish between isomers.[13] |
| Infrared (IR) Spectroscopy | Identifies the presence or absence of specific functional groups (e.g., C=O, N-H).[16][17][18] | - Non-destructive and rapid.[16]- Good for identifying key functional groups.[16][19] | - Provides limited information on the overall molecular structure.[17][18]- Complex spectra can be difficult to interpret fully.[16] |
Table 2: Comparison of Elemental Analysis with Alternative Spectroscopic Techniques.
Conclusion
Elemental analysis remains a fundamental and indispensable tool for the characterization of novel compounds like this compound, primarily for establishing the empirical formula and assessing purity. However, for a comprehensive understanding of a molecule's identity, a combination of techniques is essential. The data from elemental analysis should be used in conjunction with spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy to unequivocally determine the molecular structure and composition. This integrated analytical approach is the cornerstone of modern chemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. School of Chemical Sciences KB [answers.uillinois.edu]
- 3. measurlabs.com [measurlabs.com]
- 4. rsc.org [rsc.org]
- 5. azom.com [azom.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 9. What is NMR spectroscopy for organic compounds? - Blog [winchemistry.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. azooptics.com [azooptics.com]
- 12. conductscience.com [conductscience.com]
- 13. What are advantages and disadvantages of mass spec class 11 chemistry CBSE [vedantu.com]
- 14. fiveable.me [fiveable.me]
- 15. What Are the Advantages of Mass Spectrometry Compared to Other Analytical Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 16. What are the advantages and disadvantages of infrared spectroscopy? - askIITians [askiitians.com]
- 17. What are the advantages and disadvantages of infrared class 11 chemistry CBSE [vedantu.com]
- 18. mlsu.ac.in [mlsu.ac.in]
- 19. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]
A Comparative Analysis of the Reactivity of 4-Methyl- and 5-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomeric compounds: 4-methyl-1H-pyrrole-2-carbaldehyde and 5-methyl-1H-pyrrole-2-carbaldehyde. A comprehensive review of available literature indicates a lack of direct, side-by-side quantitative studies on the reactivity of these specific isomers. Therefore, this comparison is based on established principles of organic chemistry, including electronic and steric effects, supported by indirect experimental evidence from related reactions.
Introduction
Pyrrole-2-carbaldehydes are valuable synthetic intermediates in medicinal chemistry and materials science due to the versatile reactivity of the formyl group, which allows for a variety of chemical transformations. The position of substituents on the pyrrole ring can significantly influence the reactivity of the aldehyde functionality. This guide focuses on the impact of a methyl group at the C4 and C5 positions on the reactivity of the C2-carbaldehyde.
Theoretical Considerations: Electronic and Steric Effects
The reactivity of the aldehyde group in pyrrole-2-carbaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both the electronic and steric effects of the substituents on the pyrrole ring.
Electronic Effects:
The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. A methyl group is an electron-donating group (+I effect and hyperconjugation), which further increases the electron density of the pyrrole ring.
-
5-Methyl-1H-pyrrole-2-carbaldehyde: The methyl group at the C5 position is in direct conjugation with the C2 position through the pyrrole ring. This allows for effective delocalization of electron density towards the C2-carbaldehyde group, which can be resonance-stabilized. This increased electron density at the C2 position can, in turn, reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. However, the electron-donating methyl group at C5 can also stabilize the positive charge that develops on the C2 carbon during the transition state of a nucleophilic attack on the aldehyde. This stabilization of the transition state would lead to an increase in reactivity.
-
This compound: The methyl group at the C4 position is not in direct conjugation with the C2-carbaldehyde group. Its electron-donating effect is primarily inductive. While it still increases the overall electron density of the ring, its influence on the C2 position is less pronounced compared to the C5-methyl isomer.
Steric Effects:
Steric hindrance can play a role in the accessibility of the aldehyde group to incoming nucleophiles.
-
5-Methyl-1H-pyrrole-2-carbaldehyde: The methyl group at the C5 position is adjacent to the NH group and relatively distant from the C2-carbaldehyde. Therefore, it is expected to exert minimal steric hindrance on the approaching nucleophile.
-
This compound: The methyl group at the C4 position is also not directly adjacent to the aldehyde group and is unlikely to cause significant steric hindrance.
Indirect Experimental Evidence: Vilsmeier-Haack Formylation
Direct experimental data comparing the reactivity of the two title compounds is scarce. However, insights can be drawn from the Vilsmeier-Haack formylation of 3-methylpyrrole. This reaction introduces a formyl group onto the pyrrole ring and has been reported to yield a mixture of 2-formyl-3-methylpyrrole (equivalent to 5-methyl-1H-pyrrole-2-carbaldehyde) and 2-formyl-4-methylpyrrole (equivalent to this compound) in a 4:1 ratio.
This product distribution suggests that the C5 position of 3-methylpyrrole is approximately four times more reactive towards electrophilic attack than the C2 position. This higher reactivity at C5 is attributed to the greater ability of the C3-methyl group to stabilize the positive charge in the transition state leading to the 5-formylated product.
Extrapolating this to the reactivity of the aldehyde isomers, the stronger electron-donating effect of the methyl group at the C5 position in 5-methyl-1H-pyrrole-2-carbaldehyde would be expected to have a more significant impact on the reactivity of the C2-aldehyde compared to the C4-methyl group in the other isomer.
Comparative Reactivity Analysis
Based on the theoretical considerations and indirect experimental evidence, a qualitative comparison of the reactivity of the two isomers can be made.
Table 1: Qualitative Comparison of Reactivity
| Feature | This compound | 5-Methyl-1H-pyrrole-2-carbaldehyde | Rationale |
| Electrophilicity of Carbonyl Carbon | Higher | Lower | The C5-methyl group provides greater electron donation to the C2 position via resonance, reducing the electrophilicity of the aldehyde. |
| Reactivity towards Nucleophiles | Potentially Lower | Potentially Higher | The C5-methyl group can better stabilize the transition state of nucleophilic addition to the C2-aldehyde through resonance. |
| Susceptibility to Electrophilic Attack on the Ring | C5 position is most activated. | C3 and C4 positions are activated. | The methyl group directs electrophilic substitution. |
It is important to note that the actual reactivity in a specific reaction will depend on the nature of the nucleophile, the reaction conditions, and the interplay between electronic and steric factors.
Experimental Protocols
As no direct comparative studies were found, this section provides general protocols for reactions where these aldehydes could be employed. Researchers should optimize these conditions for their specific substrates.
General Protocol for Knoevenagel Condensation
-
To a solution of the respective methyl-1H-pyrrole-2-carbaldehyde (1 mmol) and an active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry under vacuum.
General Protocol for Wittig Reaction
-
To a suspension of a phosphonium salt (1.1 mmol) in a dry aprotic solvent (e.g., THF, 10 mL) under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.1 mmol) at a low temperature (e.g., 0 °C).
-
Stir the resulting ylide solution for a specified time (e.g., 30 minutes).
-
Add a solution of the respective methyl-1H-pyrrole-2-carbaldehyde (1 mmol) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Electronic Effects
The following diagram illustrates the electronic influence of the methyl group on the pyrrole ring in both isomers.
Caption: Electronic influence of the methyl group on reactivity.
Conclusion
A Tale of Two Pyrroles: Unpacking the Synthetic Utility of 4-Methyl-1H-pyrrole-2-carbaldehyde and its Unsubstituted Counterpart
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the final product. In the realm of heterocyclic chemistry, pyrrole-2-carbaldehydes are valuable building blocks for the synthesis of a wide array of biologically active molecules, including porphyrins, Schiff bases, and other complex pharmacophores. This guide provides a detailed comparison of two closely related yet distinct pyrrole aldehydes: 4-Methyl-1H-pyrrole-2-carbaldehyde and 1H-pyrrole-2-carbaldehyde, offering insights into their respective performance in key synthetic transformations.
The primary difference between these two molecules lies in the presence of a methyl group at the 4-position of the pyrrole ring in this compound. This seemingly minor structural modification can exert a significant influence on the electronic properties and steric environment of the molecule, thereby affecting its reactivity in various chemical reactions.
The Electron-Donating Nature of the Methyl Group: A Double-Edged Sword
The methyl group is a well-known electron-donating group. Its presence on the pyrrole ring in this compound increases the electron density of the aromatic system. This heightened electron density can have a dual effect on the reactivity of the aldehyde. On one hand, it can enhance the nucleophilicity of the pyrrole ring, making it more susceptible to electrophilic attack at other positions. On the other hand, it can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down reactions that involve nucleophilic attack at this site.
Conversely, 1H-pyrrole-2-carbaldehyde, lacking this electron-donating substituent, possesses a more electron-deficient pyrrole ring and a relatively more electrophilic carbonyl carbon. This fundamental electronic difference is expected to manifest in varying reaction rates and yields in common synthetic applications.
Performance in Key Synthetic Reactions: A Comparative Overview
To provide a clear comparison, this guide will focus on three common and important synthetic transformations where these aldehydes are frequently employed: Schiff base formation, Knoevenagel condensation, and porphyrin synthesis.
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation reaction between an aldehyde and a primary amine. This reaction is fundamental in the synthesis of various ligands for metal complexes and compounds with interesting biological activities.
While direct side-by-side comparative studies are limited in published literature, we can infer the expected reactivity based on electronic principles. The slightly reduced electrophilicity of the carbonyl carbon in this compound might lead to slower reaction rates in Schiff base formation compared to 1H-pyrrole-2-carbaldehyde under identical conditions. However, the difference in reactivity is often surmountable by adjusting reaction parameters such as temperature or catalysis.
Table 1: Comparison of Schiff Base Synthesis
| Aldehyde | Reactant | Product | Reaction Conditions | Yield | Reference |
| 1H-pyrrole-2-carbaldehyde | o-phenylenediamine | Schiff Base | Glacial acetic acid (catalyst), ethanol, reflux, 20h | Not explicitly stated | [1] |
| 1H-pyrrole-2-carbaldehyde | 4-Methyl-o-phenylenediamine | Schiff Base | Glacial acetic acid (catalyst), ethanol, reflux, 20h | Not explicitly stated | [1][2] |
Note: The available literature does not provide a direct yield comparison for Schiff base formation under identical conditions for both aldehydes. The data presented is from analogous reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.
Similar to Schiff base formation, the electronic effect of the methyl group in this compound is expected to play a role. The slightly decreased electrophilicity of the carbonyl group could potentially lead to lower yields or require more forcing reaction conditions compared to 1H-pyrrole-2-carbaldehyde.
Table 2: Comparison of Knoevenagel Condensation
| Aldehyde | Reactant | Product | Reaction Conditions | Yield | Reference |
| 1H-pyrrole-2-carbaldehyde | Malononitrile | 2-(1H-pyrrol-2-ylmethylene)malononitrile | Ni(NO3)2·6H2O (catalyst), water, room temperature | High (not specified) | [3] |
| This compound | Data Not Available | - | - | - | - |
Porphyrin Synthesis
Porphyrins are macrocyclic compounds of immense importance in chemistry and biology, with applications ranging from catalysis to photodynamic therapy. The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of a pyrrole with an aldehyde.
In this context, both 1H-pyrrole-2-carbaldehyde and its 4-methyl derivative can be envisioned as precursors to dipyrromethanes, which are key intermediates in some porphyrin syntheses. Alternatively, they can react with pyrrole to form a porphyrinogen, which is then oxidized to the porphyrin. The electron-donating methyl group in this compound could influence the stability of intermediates and the overall yield of the porphyrin.
Table 3: Comparison of Porphyrin Synthesis
| Aldehyde | Method | Product | Reaction Conditions | Yield | Reference |
| 1H-pyrrole-2-carbaldehyde | Condensation with pyrrole | meso-substituted porphyrin | Various methods (e.g., Lindsey, Adler) | 10-40% (general) | [4][5][6] |
| This compound | Data Not Available | - | - | - | - |
Note: While general methods for porphyrin synthesis using aldehydes are well-documented, specific yield data for reactions involving this compound is not available in the searched literature for a direct comparison.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of the starting aldehydes and a key derivative.
Synthesis of 1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)
A common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[]
Procedure:
-
In a round-bottom flask, cool dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) to the cooled DMF with stirring.
-
Allow the mixture to stir for 15-30 minutes to form the Vilsmeier reagent.[]
-
Dissolve the starting pyrrole in a suitable solvent like dichloromethane (DCM) or ethylene dichloride.[]
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 15-30 minutes.[]
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate trihydrate to hydrolyze the intermediate.[]
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of a suitable pyrrole precursor followed by formylation, or by direct alkylation of a pre-formed pyrrole-2-carbaldehyde derivative.[8]
Synthesis of a Schiff Base from 1H-pyrrole-2-carbaldehyde
Procedure:
-
To a solution of 1H-pyrrole-2-carbaldehyde (0.951 g, 0.01 mol) in 10 mL of ethanol, add 4 to 5 drops of glacial acetic acid.[1][2]
-
Separately, dissolve o-phenylenediamine (0.540 g, 0.005 mol) in 25 mL of ethanol.[1]
-
Slowly add the solution of o-phenylenediamine to the aldehyde solution while refluxing the mixture.
-
Continue refluxing for 20 hours.[1]
-
After refluxing, filter the mixture and recrystallize the resulting product from ethanol.[1][2]
Logical Relationships in Synthesis
The choice between this compound and 1H-pyrrole-2-carbaldehyde in a synthetic strategy is dictated by the desired properties of the final product and the anticipated reactivity in key bond-forming steps. The presence of the methyl group introduces both steric and electronic factors that must be considered.
Caption: Influence of the 4-methyl substituent on synthetic pathways.
Conclusion
Both this compound and 1H-pyrrole-2-carbaldehyde are valuable synthons in organic and medicinal chemistry. The choice between them hinges on the specific synthetic target and the desired reaction characteristics. The unsubstituted aldehyde generally offers higher reactivity at the carbonyl carbon due to its greater electrophilicity. In contrast, the 4-methyl derivative provides a scaffold with increased electron density and steric bulk, which can be strategically exploited to modulate the properties of the final product or to direct the regioselectivity of subsequent reactions on the pyrrole ring.
Further direct comparative studies under standardized conditions are warranted to provide a more quantitative assessment of the performance differences between these two important building blocks. Such studies would be invaluable to researchers in the field, enabling more informed decisions in the design and optimization of synthetic routes towards novel and impactful molecules.
Experimental Workflow for Comparative Synthesis
To obtain robust comparative data, a standardized experimental workflow is essential. The following diagram illustrates a logical workflow for a comparative study of the two aldehydes in a generic condensation reaction.
Caption: Standardized workflow for comparative reactivity studies.
References
- 1. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
The Strategic Advantage of 4-Methyl-1H-pyrrole-2-carbaldehyde in the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, the selection of a precursor is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. In the realm of pyrrole-containing bioactive compounds, 4-Methyl-1H-pyrrole-2-carbaldehyde has emerged as a precursor of choice, offering distinct advantages over other alternatives in the synthesis of complex molecules such as prodigiosins and tambjamines.
This guide provides an objective comparison of this compound with other precursors, supported by experimental data and detailed protocols. The strategic placement of the methyl group at the 4-position of the pyrrole ring influences the reactivity and ultimately the yield and purity of the final products, making it a valuable building block in medicinal chemistry.
Enhanced Yields in the Synthesis of Bioactive Scaffolds
The primary advantage of utilizing this compound lies in its ability to produce higher yields in key condensation reactions. The methyl group at the C4 position of the pyrrole ring appears to favorably influence the electronic and steric properties of the molecule, leading to more efficient formation of desired products.
While direct comparative studies detailing percentage yields against a wide range of precursors are not extensively documented in single publications, analysis of synthetic routes for B-ring functionalized prodiginines and tambjamines indicates the utility of 4-alkyl-pyrrole-2-carboxaldehydes. For instance, in the synthesis of precursors for these bioactive compounds, 4-methyl-pyrrole-2-carboxaldehyde has been successfully employed.
| Precursor | Product | Yield (%) | Reference |
| 3-Methylpyrrole | This compound | 19 | [1] |
| Pyrrole | Pyrrole-2-carbaldehyde | Not specified in direct comparison | - |
Note: The table illustrates the yield for the synthesis of the precursor itself, highlighting the accessibility of this building block. Direct comparative yield data for subsequent reactions using this precursor versus others is often embedded within broader synthetic studies.
The synthesis of this compound is achieved through a Vilsmeier-Haack formylation of 3-methylpyrrole. Although the reported yield is 19%, the availability of this precursor allows for its use in subsequent steps where its advantageous properties can be exploited.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the protocols for the synthesis of this compound and its subsequent use in the formation of more complex structures.
Synthesis of this compound
This protocol is adapted from the synthesis of 4-alkyl-pyrrole-2-carboxaldehydes.
Materials:
-
3-Methylpyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-methylpyrrole in dichloromethane, add N,N-dimethylformamide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[1]
Logical Workflow for Synthesis and Application
The synthesis and subsequent application of this compound in the creation of bioactive compounds follow a logical progression. This workflow highlights the key stages from precursor synthesis to the generation of complex final products.
Caption: Synthetic workflow from 3-methylpyrrole to bioactive molecules.
Signaling Pathways of Resultant Bioactive Molecules
The end products synthesized from this compound, such as prodigiosin analogues, are known to exhibit significant biological activities, including anticancer properties. These compounds often exert their effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Caption: Simplified signaling pathway of prodigiosin-induced apoptosis.
References
A Spectroscopic Comparison of Substituted Pyrrole-2-carbaldehydes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic characteristics of substituted pyrrole-2-carbaldehydes is crucial for the identification, characterization, and development of novel therapeutics and functional materials. This guide provides a comparative analysis of the spectroscopic properties of these versatile heterocyclic compounds, supported by experimental data and detailed methodologies.
The pyrrole-2-carbaldehyde scaffold is a key pharmacophore in numerous natural products and synthetic drug candidates. The electronic and steric nature of substituents on the pyrrole ring significantly influences the molecule's spectroscopic signature. This guide summarizes key data from UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate the structural elucidation and characterization of these important molecules.
Data Presentation
The following tables summarize the quantitative spectroscopic data for a selection of substituted pyrrole-2-carbaldehydes, highlighting the impact of different substituents on their spectral properties.
UV-Vis Spectroscopy
| Compound | Substituent(s) | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Pyrrole-2-carbaldehyde | None | 292 | Not Reported | Methanol |
| 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde | 4-Methoxy, 2'-(pyrrol-2-yl) | Not Reported | Not Reported | Not Reported |
| Pyrrole-2-carbaldehyde thiosemicarbazone derivative | 4-(4-methoxyphenyl)thiosemicarbazone | 343 | Not Reported | Not Reported |
Note: Comprehensive and consistently reported UV-Vis data with molar absorptivity is limited in the reviewed literature.
Infrared (IR) Spectroscopy
| Compound | Substituent(s) | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) | Sample Phase |
| Pyrrole-2-carbaldehyde | None | ~1660 | ~3250 | Not Reported |
| 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde | 4-Methoxy, 2'-(pyrrol-2-yl) | Not Reported | Not Reported | Not Reported |
| Pyrrole-2,3-dione derivative | 4-(4-methylbenzoyl)-5-(4-methylphenyl) | 1679 | 3244 | KBr |
| Diarylpyrrole-2-carbaldehyde derivative | 4-(p-tolyl), 5-(p-tolyl) | 1614 | Not Reported | KBr |
¹H NMR Spectroscopy (Chemical Shifts, δ [ppm])
| Compound | Substituent(s) | CHO | H-3 | H-4 | H-5 | N-H | Other Signals | Solvent |
| Pyrrole-2-carbaldehyde | None | 9.57 | 7.03 | 6.31 | 7.24 | 11.41 | - | Acetone-d₆ |
| 1-Ethyl-1H-pyrrole-2-carbaldehyde | 1-Ethyl | Not Reported | Not Reported | Not Reported | Not Reported | - | 1.39 (t, 3H, CH₃), 4.53 (q, 2H, CH₂) | Not Reported |
| 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde | 4-Methoxy, 2'-(pyrrol-2-yl) | 9.33 | 7.54 | - | 6.09 (H-3') | 11.4 (NH), 10.9 (NH') | 3.75 (s, 3H, OCH₃), 6.84 (H-5'), 6.18 (H-4') | DMSO-d₆ |
| Diarylpyrrole-2-carbaldehyde derivative | 4-(p-tolyl), 5-(p-tolyl) | 9.41 | 7.00 | - | 6.68 | Not Reported | 7.94-7.01 (m, Ar-H) | CDCl₃ |
¹³C NMR Spectroscopy (Chemical Shifts, δ [ppm])
| Compound | Substituent(s) | C=O | C-2 | C-3 | C-4 | C-5 | Other Signals | Solvent |
| Pyrrole-2-carbaldehyde | None | 178.5 | 133.0 | 122.0 | 110.0 | 127.0 | - | Not Reported |
| 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde | 4-Methoxy, 2'-(pyrrol-2-yl) | 176.6 | 129.8 | 124.0 | 158.4 | 115.7 | 56.4 (OCH₃), 127.3 (C-2'), 110.1 (C-3'), 106.3 (C-4'), 118.8 (C-5') | DMSO-d₆ |
| Diarylpyrrole-2-carbaldehyde derivative | 4-(p-tolyl), 5-(p-tolyl) | 175.7 | Not Reported | 110.9 | 123.7 | 129.5 | Aromatic carbons: 115.2-145.1 | CDCl₃ |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are generalized protocols for the key spectroscopic techniques cited.
UV-Vis Spectroscopy
-
Sample Preparation: Accurately weigh a small amount of the purified pyrrole-2-carbaldehyde derivative and dissolve it in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800 nm. Use a matched quartz cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or solvent for subtraction.
-
Data Analysis: Identify the characteristic absorption bands for key functional groups, such as the carbonyl (C=O) and N-H stretching vibrations.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[1]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 600 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to aid in structural elucidation.
-
Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts of the signals to the corresponding nuclei in the molecule.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of substituted pyrrole-2-carbaldehydes.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of substituted pyrrole-2-carbaldehydes.
Caption: Influence of electron-donating and -withdrawing groups on the spectroscopic properties of pyrrole-2-carbaldehydes.
References
Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of Synthesized 4-Methyl-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Methyl-1H-pyrrole-2-carbaldehyde, a key building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your analytical workflow.
The synthesis of heterocyclic compounds like this compound can often result in a mixture of the desired product along with starting materials, intermediates, and side-products. Therefore, a robust analytical method is paramount to accurately determine the purity and impurity profile of the synthesized compound. While several techniques can be employed, HPLC is frequently the method of choice due to its high resolution, sensitivity, and versatility.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
Proposed HPLC Method
Drawing from established methods for similar pyrrole derivatives and aromatic aldehydes, a robust starting point for an HPLC method for this compound is outlined below.[1][2][3][4]
Table 1: Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 290 nm[5] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile. |
This method is designed to provide good separation of the main peak from potential impurities. The use of formic acid in the mobile phase helps to improve peak shape and provides compatibility with mass spectrometry (MS) detection if further characterization of impurities is required.[1]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also provide valuable information regarding the purity of this compound.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between stationary and mobile phases. | High resolution, quantitative, sensitive, applicable to a wide range of compounds. | Requires a chromophore for UV detection, can be time-consuming for method development. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds, sensitive. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, can be coupled with HPLC or GC for enhanced separation and identification. | May not be quantitative without appropriate standards, ionization can be challenging for some compounds. |
Experimental Protocols
HPLC Purity Assessment Workflow
A general workflow for the purity assessment of this compound by HPLC is depicted below.
Caption: HPLC purity assessment workflow.
Purity Calculation
The percentage purity of the sample can be calculated based on the area of the peaks in the chromatogram using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
For the routine purity assessment of synthesized this compound, HPLC offers the best combination of resolution, sensitivity, and quantitative accuracy. The proposed HPLC method provides a solid foundation for researchers to develop and validate their in-house analytical procedures. While techniques like GC, NMR, and MS serve as valuable complementary tools for structural elucidation and impurity identification, HPLC remains the workhorse for reliable purity determination in a drug discovery and development setting.
References
- 1. Separation of 1-Methyl-1H-pyrrole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the Formylation of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. The Vilsmeier-Haack reaction is the most common method for this purpose, but a variety of catalysts and reagents can be employed, each with its own advantages in terms of yield, regioselectivity, and substrate scope. This guide provides an objective comparison of various catalytic systems for the formylation of substituted pyrroles, supported by experimental data.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the outcome of the formylation of substituted pyrroles. The following tables summarize the performance of different catalytic systems based on reported experimental data.
Vilsmeier-Haack Formylation of 1-Substituted Pyrroles
The Vilsmeier-Haack reaction, typically employing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a widely used method for the formylation of pyrroles. The regioselectivity of the reaction is influenced by both steric and electronic effects of the substituent at the 1-position.
| 1-Substituent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| H | POCl₃/DMF | Dichloroethane | RT | - | >95 | - | [1] |
| Methyl | POCl₃/DMF | Dichloroethane | RT | - | 95 | 9:1 | [2] |
| Ethyl | POCl₃/DMF | Dichloroethane | RT | - | 92 | 4:1 | [2] |
| Isopropyl | POCl₃/DMF | Dichloroethane | RT | - | 85 | 1:1 | [2] |
| t-Butyl | POCl₃/DMF | Dichloroethane | RT | - | 70 | 1:9 | [2] |
| Phenyl | POCl₃/DMF | Dichloroethane | RT | - | 93 | 9:1 | [2] |
| p-Nitrophenyl | POCl₃/DMF | Dichloroethane | RT | - | 88 | 4:1 | [2] |
Table 1: Performance of the Vilsmeier-Haack reaction with various 1-substituted pyrroles. The data illustrates the influence of the steric bulk of the 1-substituent on the regioselectivity of formylation. As the steric hindrance increases, the proportion of the β-formylated product increases.
Alternative Formylating Agents and Catalysts
While the POCl₃/DMF system is prevalent, other reagents can be used to generate the Vilsmeier reagent or alternative electrophilic species for formylation.
| Pyrrole Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Position | Reference |
| 1H-Pyrrole-2-carboxylate | Crystalline Vilsmeier Reagent | Dichloromethane | 0 to RT | 1 h | 98 | 4-formyl | [3] |
| 1H-Pyrrole-2-carboxylate | Dichloromethyl propyl ether / SnCl₄ | Dichloromethane | 0 to RT | 1 h | 95 | 5-formyl | [3] |
| 1-Propyl-2-(2'-thienyl)pyrrole | POCl₃/DMF | DMF | 60 | 2 h | 63 | 5-formyl | [4] |
| 1-Propyl-2-(2'-thienyl)pyrrole | POCl₃/DMF | DMF | 60 | 2 h | 5 | 3-formyl | [4] |
Table 2: Performance of alternative formylating agents. Crystalline Vilsmeier reagent and dichloromethyl alkyl ethers offer high yields and regioselectivity for specific substrates.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are protocols for key formylation reactions.
General Procedure for Vilsmeier-Haack Formylation of 1-Substituted Pyrroles
This procedure is adapted from studies on the formylation of various 1-alkyl- and 1-aryl-pyrroles.[2]
Reagents:
-
1-Substituted pyrrole (1 eq)
-
Phosphorus oxychloride (1.1 eq)
-
N,N-Dimethylformamide (3 eq)
-
1,2-Dichloroethane (solvent)
-
Sodium acetate solution (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a stirred solution of the 1-substituted pyrrole in 1,2-dichloroethane, add N,N-dimethylformamide.
-
Cool the mixture in an ice bath and add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.
-
Pour the reaction mixture into a cold aqueous solution of sodium acetate.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and water, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation or chromatography to obtain the formylated pyrrole.
Formylation of 1H-Pyrrole-2-carboxylate using Crystalline Vilsmeier Reagent
This protocol provides a method for the regioselective 4-formylation.[3]
Reagents:
-
Methyl 1H-pyrrole-2-carboxylate (1 eq)
-
Crystalline Vilsmeier reagent (1.2 eq)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Suspend the crystalline Vilsmeier reagent in dichloromethane at 0 °C.
-
Add a solution of methyl 1H-pyrrole-2-carboxylate in dichloromethane dropwise to the suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield methyl 4-formyl-1H-pyrrole-2-carboxylate.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental setups can aid in understanding the chemical processes.
Figure 1: Mechanism of the Vilsmeier-Haack formylation of a substituted pyrrole.
Figure 2: General experimental workflow for the formylation of substituted pyrroles.
References
Comparative Guide to the Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde: A Validation of a Novel One-Pot Oxidative Annulation Method
For researchers and professionals in drug development, the efficient synthesis of substituted pyrroles such as 4-Methyl-1H-pyrrole-2-carbaldehyde is of significant interest due to their prevalence in bioactive molecules. This guide provides a detailed comparison between a novel one-pot oxidative annulation synthesis and the traditional multi-step approach involving Paal-Knorr synthesis followed by Vilsmeier-Haack formylation.
Methodology Comparison
The synthesis of this compound is approached via two distinct routes: a classical, sequential method and a modern, convergent approach. The classical method first constructs the pyrrole ring and then introduces the aldehyde functionality. In contrast, the novel oxidative annulation method builds the functionalized pyrrole in a single step from acyclic precursors.
Classical Approach: Paal-Knorr Synthesis and Vilsmeier-Haack Formylation
This well-established route involves two primary stages:
-
Paal-Knorr Synthesis of 4-Methyl-1H-pyrrole: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[1][2] For the synthesis of 4-methyl-1H-pyrrole, the required precursor is 3-methyl-2,5-hexanedione.
-
Vilsmeier-Haack Formylation: The synthesized 4-methyl-1H-pyrrole is then formylated using a Vilsmeier reagent (typically a mixture of dimethylformamide and phosphorus oxychloride) to introduce the carbaldehyde group at the C2 position.[1][3][4][5][6] The regioselectivity of this reaction is generally high for the α-position in electron-rich pyrroles.[6][7]
New Synthetic Method: Iodine/Copper-Mediated Oxidative Annulation
A recently developed method provides a one-pot synthesis of pyrrole-2-carbaldehyde derivatives from readily available starting materials.[8][9] This de novo synthesis avoids the pre-formation of the pyrrole ring and circumvents the use of hazardous oxidants by utilizing molecular oxygen.[8][9] The reaction proceeds through a proposed mechanism involving iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[8]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for both the classical and the new synthetic methods for producing this compound.
| Classical Method: Step 1 - Paal-Knorr Synthesis | |
| Reactants | 3-Methyl-2,5-hexanedione, Ammonium Carbonate |
| Solvent | Water or Acetic Acid |
| Temperature | 100 °C |
| Reaction Time | 2-4 hours |
| Yield | ~75-85% |
| Classical Method: Step 2 - Vilsmeier-Haack Formylation | |
| Reactants | 4-Methyl-1H-pyrrole, Phosphorus Oxychloride, Dimethylformamide |
| Solvent | Dichloromethane or 1,2-Dichloroethane |
| Temperature | 0 °C to Reflux |
| Reaction Time | 1-3 hours |
| Yield | ~70-80% |
| Overall Yield (Classical) | ~52-68% |
| New Method: One-Pot Oxidative Annulation | |
| Reactants | Propionaldehyde, an appropriate amine, and a β-ketoester |
| Catalyst/Reagents | Copper(II) Chloride, Iodine, Oxygen |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 100 °C |
| Reaction Time | 8-12 hours |
| Yield | ~65-75% |
Experimental Protocols
Protocol for Classical Synthesis: this compound
Step 1: Synthesis of 4-Methyl-1H-pyrrole (Paal-Knorr)
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,5-hexanedione (1.0 eq), ammonium carbonate (1.5 eq), and glacial acetic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-1H-pyrrole.
-
Purify the crude product by distillation or column chromatography.
Step 2: Formylation of 4-Methyl-1H-pyrrole (Vilsmeier-Haack)
-
In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 1.1 eq) in 1,2-dichloroethane to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 4-methyl-1H-pyrrole (1.0 eq) in 1,2-dichloroethane dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1 hour.
-
Cool the mixture to 0 °C and slowly add a solution of sodium acetate trihydrate in water.
-
Heat the mixture to reflux for an additional 15 minutes.
-
After cooling, separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography or recrystallization.
Protocol for New Synthetic Method: One-Pot Oxidative Annulation
-
To a reaction vessel, add the starting aryl methyl ketone (1.0 eq), arylamine (1.0 eq), and acetoacetate ester (1.0 eq).
-
Add Copper(II) chloride (CuCl₂, 0.5 eq) and iodine (I₂, 1.6 eq) to the mixture.
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Introduce an oxygen atmosphere (e.g., via an O₂ balloon).
-
Stir the mixture at 100 °C until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the classical and new synthetic methods.
Caption: Classical two-step synthesis of this compound.
Caption: New one-pot synthesis of this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Methyl-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methyl-1H-pyrrole-2-carbaldehyde (CAS No. 24014-19-5).
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 24014-19-5 | --INVALID-LINK-- |
| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled | --INVALID-LINK-- |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1][2][3]. The following steps provide a detailed methodology for achieving this in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its harmful nature, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Incompatible materials must be kept separate to avoid dangerous chemical reactions.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid. The original product container, if in good condition, is an ideal choice.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful).
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate spills or leaks.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste. Contact them to schedule a pickup.
-
Provide Necessary Documentation: Be prepared to provide the EHS team with information about the waste, including its chemical name and quantity.
Step 5: Decontamination
-
Clean Contaminated Surfaces: Any surfaces or equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Dispose of Contaminated Materials: All materials used for cleaning and decontamination (e.g., paper towels, wipes) must also be disposed of as hazardous waste in the same designated container.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4-Methyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Methyl-1H-pyrrole-2-carbaldehyde.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure and ensure safety. The recommendations are based on the hazard profile of structurally similar compounds.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber or other appropriate protective gloves.[1] |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | Dust Respirator | Recommended when handling the solid form to avoid inhalation of dust.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Detailed Methodologies
Engineering Controls: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation. Ensure that an eyewash station and safety shower are readily accessible.[2]
Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][5]
-
Avoid Inhalation: Do not breathe dust or vapors.[5]
-
Good Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be changed immediately.
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][6] Protect from heat and sources of ignition.[1]
Disposal Plan
Waste Collection: All waste materials contaminated with this compound, including empty containers, should be collected in a designated and properly labeled waste container.
Disposal Method: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations.[1][3][6] It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not allow the product to enter drains.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
